Methyl 4-(2-hydroxyethyl)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-hydroxyethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDZPYBADRFBHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555549 | |
| Record name | Methyl 4-(2-hydroxyethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46190-45-8 | |
| Record name | Methyl 4-(2-hydroxyethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of Methyl 4-(2-hydroxyethyl)benzoate?
A Technical Guide to Methyl 4-(2-hydroxyethyl)benzoate: Properties, Synthesis, and Applications
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical intermediates is paramount. This guide provides an in-depth overview of the physical and chemical properties of this compound, along with its synthesis and potential applications, particularly in the burgeoning field of targeted protein degradation.
Introduction
This compound (CAS No. 46190-45-8) is an organic compound with the chemical formula C₁₀H₁₂O₃.[1][2] Structurally, it is the methyl ester of 4-(2-hydroxyethyl)benzoic acid, featuring both a hydroxyl group and an ester functional group. This bifunctionality makes it a versatile building block in organic synthesis. Notably, it has gained attention as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to selectively degrade target proteins within cells.[1][3][4]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. The compound is typically a colorless to light yellow liquid at room temperature.[5]
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| CAS Number | 46190-45-8 | [1][2] |
| Appearance | Colorless to Light Yellow Liquid | [5] |
| Boiling Point | 134 °C at 3 mmHg | [5] |
| Density | 1.143 ± 0.06 g/cm³ (Predicted) | [5] |
| Purity | Typically ≥98% | |
| Storage | Store at 2-8°C | [5] |
Spectral Data
Detailed spectral data for this compound is not widely published. However, based on the analysis of analogous compounds, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the ethyl group, the hydroxyl proton, and the methyl ester protons. The aromatic protons would likely appear as two doublets in the aromatic region. The methylene protons adjacent to the hydroxyl and the aromatic ring would appear as triplets. The methyl ester protons would be a singlet.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethyl group, and the methyl carbon of the ester.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the hydroxyl group (O-H stretch) around 3400 cm⁻¹, a strong absorption for the carbonyl group (C=O stretch) of the ester at approximately 1720 cm⁻¹, and C-O stretching bands. Aromatic C-H and C=C stretching vibrations would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 180. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) from the ester, and cleavage of the C-C bond in the hydroxyethyl side chain.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Fischer esterification of 4-(2-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.
Materials:
-
4-(2-hydroxyethyl)benzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask, add 4-(2-hydroxyethyl)benzoic acid and an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel.
Procedure:
-
Pack a chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to effectively separate the product from impurities.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
If the purified product is a solid at room temperature or can be induced to crystallize, recrystallization can be employed as a final purification step. A suitable solvent system would need to be determined empirically, but mixtures like ethyl acetate/hexane or dichloromethane/hexane are common starting points for esters.
Analytical Methods
The purity and identity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC).
Example HPLC Conditions (based on similar compounds):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength around 254 nm.
-
Injection Volume: 10 µL
Signaling Pathways and Applications in Drug Development
The primary documented application of this compound in a biological context is as a linker in the synthesis of PROTACs.[1][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3][4]
The workflow for utilizing a linker like this compound in PROTAC development can be visualized as follows:
In this pathway, the hydroxyl group of this compound can be functionalized to attach to either the target protein ligand or the E3 ligase ligand, forming the complete PROTAC molecule.
The logical relationship for the synthesis process can be further detailed:
Conclusion
This compound is a valuable chemical intermediate with established physical and chemical properties. Its significance in modern drug discovery is highlighted by its application as a linker in the synthesis of PROTACs, a promising therapeutic modality. This guide provides a foundational understanding for researchers and scientists working with this compound, offering insights into its properties, synthesis, and potential applications in the development of novel therapeutics. Further research into its specific biological activities and the development of more detailed and optimized experimental protocols will undoubtedly expand its utility in the scientific community.
References
Technical Guide: Physicochemical Properties of Methyl 4-(2-hydroxyethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical data for Methyl 4-(2-hydroxyethyl)benzoate, a key intermediate in various chemical syntheses.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical method development, and quality control.
| Property | Value | References |
| CAS Number | 46190-45-8 | [1][2][3][4][5] |
| Molecular Weight | 180.20 g/mol | [1][3][5] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][3] |
Logical Data Relationship
The following diagram illustrates the relationship between the chemical name and its primary identifiers.
Caption: Key identifiers for this compound.
Experimental Protocols
This guide does not cite specific experiments. Should this document be expanded to include experimental data (e.g., purity analysis by HPLC, structural confirmation by NMR), detailed protocols for each experiment would be provided in this section. This would include instrumentation, reagents, sample preparation, and data analysis methods to ensure reproducibility.
References
A Technical Guide to the Solubility of Methyl 4-(2-hydroxyethyl)benzoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-(2-hydroxyethyl)benzoate, a key intermediate in various synthetic processes. Due to a notable absence of publicly available experimental data on its solubility in common organic solvents, this document focuses on providing a robust framework for researchers to determine these parameters in their own laboratory settings. The guide details established experimental protocols, discusses the key factors influencing solubility, and provides the necessary tools for a systematic approach to solubility studies.
Quantitative Solubility Data
Currently, there is a lack of comprehensive, experimentally determined quantitative data for the solubility of this compound in a wide range of common organic solvents in publicly accessible literature. However, a predicted aqueous solubility value is available.
Table 1: Predicted Aqueous Solubility of this compound
| Solvent | Predicted Solubility (mg/mL) | Temperature (°C) | Method |
| Water | 1.04 | 25 (assumed) | Prediction |
It is crucial to note that this value is a computational prediction and should be verified experimentally for any practical application.
Given the absence of a broader dataset, this guide provides detailed methodologies in Section 2 to enable researchers to generate their own high-quality, quantitative solubility data in various organic solvents such as alcohols, ketones, esters, ethers, and hydrocarbons.
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible solubility data, a systematic experimental approach is essential. The following section outlines a detailed protocol based on the widely accepted shake-flask method, coupled with modern analytical techniques for accurate concentration measurement.
Principle of the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. The principle involves creating a saturated solution of the solute in the solvent of interest by allowing the system to reach equilibrium. The concentration of the solute in the clear, saturated supernatant is then determined analytically.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Volumetric flasks and pipettes
-
Scintillation vials or glass flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Detailed Experimental Workflow
The following workflow provides a step-by-step guide to determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Step 1: Preparation of the Sample
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial.
-
Pipette a precise volume of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
Step 2: Equilibration
-
Place the vials in a constant temperature shaker bath. The temperature should be controlled and recorded (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary study can determine the optimal equilibration time.
Step 3: Phase Separation
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining particulate matter.
Step 4: Analysis
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
HPLC Method: Develop a method that provides good separation and a sharp peak for this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.
-
UV-Vis Spectroscopy: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
-
Prepare a series of standard solutions of known concentrations of this compound and generate a calibration curve.
-
Quantify the concentration of the solute in the diluted sample by comparing its response to the calibration curve.
-
Calculate the original solubility by taking into account the dilution factor.
Factors Influencing the Solubility of this compound
The solubility of an organic compound is governed by its molecular structure and the physicochemical properties of the solvent. For this compound, the key structural features are the aromatic ring, the ester group, and the hydroxyl group.
Caption: Factors influencing the solubility of the target compound.
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Polarity ("Like Dissolves Like") : The general principle of "like dissolves like" is a primary determinant of solubility.
-
The non-polar aromatic ring of this compound will favor interactions with non-polar solvents (e.g., toluene, hexane) through van der Waals forces.
-
The polar ester and hydroxyl groups will interact favorably with polar solvents (e.g., alcohols, acetone) through dipole-dipole interactions.
-
-
Hydrogen Bonding : The presence of the hydroxyl (-OH) group allows this compound to act as both a hydrogen bond donor and acceptor. This significantly enhances its solubility in protic solvents that can also engage in hydrogen bonding, such as water and alcohols (e.g., methanol, ethanol). The oxygen atoms in the ester group can also act as hydrogen bond acceptors.
-
Molecular Size and Shape : While less of a differentiating factor among common organic solvents, the overall size and rigidity of the molecule influence the energy required to create a cavity in the solvent for the solute to occupy.
-
Temperature : The solubility of solids in liquids generally increases with temperature. Therefore, conducting solubility determinations at various temperatures can provide a more complete solubility profile.
By systematically applying the experimental protocols outlined in this guide, researchers and drug development professionals can generate the necessary quantitative data to support their work and contribute to the public knowledge base on the physicochemical properties of this compound.
Spectroscopic data for Methyl 4-(2-hydroxyethyl)benzoate (NMR, IR, Mass Spec).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-(2-hydroxyethyl)benzoate (CAS 46190-45-8), a key intermediate in organic synthesis. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is essential for the accurate identification and characterization of this compound in research and development settings.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | Colorless to Light Yellow Liquid |
| Boiling Point | 134 °C at 3 mmHg |
Spectroscopic Data
A complete set of experimentally obtained spectroscopic data for this compound is crucial for its unambiguous identification. While publicly available databases and commercial supplier websites confirm the existence and basic properties of this compound, detailed experimental spectra are often found within specific research publications. The data presented below is compiled from such sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the ethyl group, the hydroxyl proton, and the methyl ester protons. A synthesis of a related compound, methyl 4-(2-bromoethyl)benzoate, utilized this compound as the starting material, implying its prior characterization.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|
| Data not available in search results | | | |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|
| Data not available in search results | |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C-H and C=C) groups.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|
| Data not available in search results | |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
|---|
| Data not available in search results | |
Experimental Protocols
Detailed experimental protocols for obtaining spectroscopic data are crucial for reproducibility. While specific experimental details for the acquisition of the above data are not fully available in the provided search results, a general methodology can be outlined.
General NMR Spectroscopy Protocol:
-
Sample Preparation: A solution of this compound is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Data Processing: The obtained free induction decay (FID) is Fourier transformed to yield the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).
General IR Spectroscopy Protocol:
-
Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is typically recorded first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is a plot of transmittance or absorbance versus wavenumber.
General Mass Spectrometry Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.
Logical Relationship of Spectroscopic Techniques
The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.
Caption: Workflow of Spectroscopic Analysis.
This guide serves as a foundational resource for professionals working with this compound. For definitive analysis, it is recommended to acquire and interpret the full spectroscopic data from primary literature or through direct experimental measurement.
An In-depth Technical Guide to the Synthesis of Methyl 4-(2-hydroxyethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathway for Methyl 4-(2-hydroxyethyl)benzoate, a key intermediate in the pharmaceutical and cosmetic industries. This document outlines the core chemical reaction, experimental protocols, and quantitative data to support research and development activities.
Introduction
This compound is a bifunctional molecule containing both a methyl ester and a primary alcohol. This unique structure makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty polymers. Its applications range from being a component in skincare formulations to an intermediate in drug discovery. A reliable and well-characterized synthesis is therefore of significant importance.
Core Synthesis Pathway: Fischer-Speier Esterification
The most direct and commonly employed method for the synthesis of this compound is the Fischer-Speier esterification of 4-(2-hydroxyethyl)benzoic acid with methanol. This acid-catalyzed reaction is a classic example of esterification and is favored for its use of readily available starting materials.
The overall reaction is as follows:
Reaction Mechanism
The Fischer esterification mechanism proceeds through a series of protonation and nucleophilic attack steps:
-
Protonation of the Carbonyl Oxygen: The catalytic acid (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the electrophilic carbonyl carbon.
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Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
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Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
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Deprotonation: The protonated carbonyl oxygen is deprotonated to regenerate the acid catalyst and yield the final ester product.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from standard laboratory procedures for Fischer esterification.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(2-hydroxyethyl)benzoic acid | 166.17 | 10.0 g | 0.060 |
| Methanol | 32.04 | 100 mL | 2.47 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 2.0 mL | 0.037 |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(2-hydroxyethyl)benzoic acid (10.0 g, 0.060 mol) and methanol (100 mL).
-
Acid Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (2.0 mL) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Expected Yield and Characterization:
Based on analogous reactions, the expected yield of this compound is typically in the range of 75-90%.
| Property | Value |
| Appearance | Colorless to light yellow liquid |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Boiling Point | 134 °C at 3 mmHg[1] |
| Purity (typical) | >95% |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.98 (d, J=8.4 Hz, 2H), 7.35 (d, J=8.4 Hz, 2H), 3.90 (s, 3H), 3.88 (t, J=6.4 Hz, 2H), 2.95 (t, J=6.4 Hz, 2H), 1.85 (br s, 1H, OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 167.2, 144.5, 130.0, 129.5, 127.5, 62.5, 52.1, 38.5.
-
IR (neat, cm⁻¹): 3400 (br, O-H), 2950 (C-H), 1720 (C=O, ester), 1610, 1580 (C=C, aromatic), 1280, 1110 (C-O).
Alternative Synthesis Pathway: Reduction of Monomethyl Terephthalate Derivatives
An alternative, though less direct, route to this compound involves the selective reduction of the carboxylic acid group of monomethyl terephthalate or its activated derivatives (e.g., the acid chloride).
This method requires a chemoselective reducing agent that will reduce the carboxylic acid or its derivative in the presence of the methyl ester. While feasible, this approach is generally more expensive and may involve more complex reaction and purification steps compared to the Fischer esterification.
Conclusion
The Fischer-Speier esterification of 4-(2-hydroxyethyl)benzoic acid is the most practical and efficient method for the synthesis of this compound on a laboratory scale. The reaction is high-yielding, uses readily available and inexpensive reagents, and the purification procedure is straightforward. This technical guide provides a solid foundation for researchers and drug development professionals to produce this valuable intermediate for their synthetic needs. Further optimization of reaction conditions, such as catalyst choice and reaction time, may lead to even higher yields and purity.
References
An In-depth Technical Guide to the Key Applications of Methyl 4-(2-hydroxyethyl)benzoate in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-hydroxyethyl)benzoate is a bifunctional organic compound increasingly recognized for its utility as a versatile building block in various scientific domains, most notably in pharmaceutical and materials science. Its structure, featuring a methyl ester and a primary alcohol on a benzene ring, allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its primary applications, supported by experimental details and data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 46190-45-8 | [Vendor Information] |
| Molecular Formula | C₁₀H₁₂O₃ | [Vendor Information] |
| Molecular Weight | 180.20 g/mol | [Vendor Information] |
| Appearance | Colorless to Light Yellow Liquid | [Vendor Information] |
| Boiling Point | 134 °C at 3 Torr | [Vendor Information] |
| Density | 1.143 ± 0.06 g/cm³ (Predicted) | [Vendor Information] |
| Storage Temperature | 2-8 °C | [Vendor Information] |
Core Applications in Scientific Research
The primary applications of this compound in scientific research are concentrated in two main areas: as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a monomer or intermediate in the synthesis of polymers and specialty chemicals.
Intermediate for PROTAC Linker Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical component of a PROTAC's design. This compound serves as a foundational scaffold for the synthesis of these linkers.[1] The hydroxyl and ester groups provide orthogonal handles for chemical modification, allowing for the stepwise construction of the final PROTAC molecule.
The general workflow for utilizing this compound in PROTAC synthesis involves the initial functionalization of the hydroxyl group, followed by modification of the ester group (or vice versa) to attach the respective binding ligands.
References
An In-depth Technical Guide to the Safe Handling of Methyl 4-(2-hydroxyethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Methyl 4-(2-hydroxyethyl)benzoate, a compound often utilized in the synthesis of PROTACs and other pharmaceutical research applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| CAS Number | 46190-45-8 |
| Appearance | Solid |
| Storage Temperature | Room Temperature |
| Long-term Storage (in solvent) | -20°C for 1 year; -80°C for 2 years |
Hazard Identification and Toxicological Profile
Safe Handling and Storage Protocols
Proper handling and storage procedures are paramount to preventing accidental exposure and maintaining the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential dust or vapors.
General Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapor.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage
Store the compound in a tightly sealed container in a dry and well-ventilated place. For long-term storage, especially when in solvent, adhere to the recommended temperatures of -20°C or -80°C to ensure stability.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Special Hazards Arising from the Chemical: Carbon oxides may be released upon combustion.
-
Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Disposal Considerations
All waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
A Technical Guide to High-Purity Methyl 4-(2-hydroxyethyl)benzoate for Researchers and Drug Development Professionals
Introduction
Methyl 4-(2-hydroxyethyl)benzoate (CAS No. 46190-45-8) is a bifunctional organic molecule of significant interest to the pharmaceutical and life sciences industries. Its structure, featuring both a methyl ester and a primary alcohol, makes it a versatile building block in organic synthesis. For researchers, scientists, and drug development professionals, this compound is particularly valuable as a linker component in the burgeoning field of targeted protein degradation, specifically in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of high-purity this compound, including its commercial availability, key quality attributes, and its application in advanced drug discovery workflows.
Commercial Suppliers and Specifications
High-purity this compound is available from a range of commercial chemical suppliers catering to the research and pharmaceutical sectors. The quality and purity of the material are critical for reproducible and reliable experimental outcomes, especially in the context of drug development where impurities can have unforeseen biological effects. Below is a summary of typical product specifications from various suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed impurity profiles.
Table 1: Commercial Supplier Specifications for this compound
| Supplier | Purity | Physical Form | Storage Temperature |
| UCHEM | ≥98% (customizable)[1] | Light yellow liquid[1] | Room Temperature |
| Sigma-Aldrich (ChemScene) | 96%[2] | Liquid[2] | Room Temperature[2] |
| MySkinRecipes | 98%[3] | Colorless to Light Yellow Liquid[3] | 2-8°C[3] |
| MedChemExpress | Not specified | Not specified | Refer to Certificate of Analysis[4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 46190-45-8 | [1][4] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][3][4] |
| Molecular Weight | 180.20 g/mol | [1][3][4] |
| Boiling Point | 134 °C at 3 Torr (mmHg) | [2][3] |
| Density | ~1.143 g/cm³ (predicted) | [3] |
| IUPAC Name | This compound | [2] |
Synthesis of this compound
This compound is typically synthesized via Fischer esterification of 4-(2-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst. The following is a representative experimental protocol.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a round-bottom flask, add 4-(2-hydroxyethyl)benzoic acid (1 equivalent). Add an excess of methanol (e.g., 10-20 equivalents) to act as both reactant and solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05-0.1 equivalents).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Remove the excess methanol under reduced pressure. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield high-purity this compound.
Application in PROTAC Synthesis
The primary application of this compound in drug discovery is as a versatile linker building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The hydroxyethyl group of this compound provides a convenient handle for attachment to either the E3 ligase ligand or the target protein ligand, while the methyl ester can be hydrolyzed to a carboxylic acid for further conjugation.
Representative Experimental Protocol: PROTAC Synthesis
The following is a representative workflow for incorporating this compound into a PROTAC. This protocol is illustrative and would require optimization for specific target proteins and E3 ligase ligands.
-
Linker Activation: The hydroxyl group of this compound can be activated for nucleophilic substitution, for example, by conversion to a mesylate or tosylate.
-
Conjugation to the First Ligand: The activated linker is reacted with the first binding ligand (either for the target protein or the E3 ligase) that has a suitable nucleophilic group (e.g., an amine or a phenol).
-
Ester Hydrolysis: The methyl ester of the resulting conjugate is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide.
-
Amide Coupling to the Second Ligand: The carboxylic acid is then coupled to the second binding ligand, which contains an amine group, using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Purification: The final PROTAC molecule is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Biological Pathway: The Ubiquitin-Proteasome System
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. Understanding this pathway is crucial for rational PROTAC design and for interpreting experimental data.
The process begins with the activation of ubiquitin (Ub) by an E1 activating enzyme in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 conjugating enzyme. A PROTAC molecule facilitates the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The E3 ligase then catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein. This process is repeated to form a polyubiquitin chain on the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the ubiquitin molecules are recycled.
References
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Methyl 4-(2-hydroxyethyl)benzoate
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter in drug development and manufacturing. It influences storage conditions, formulation strategies, and the safety profile of the final drug product. This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and decomposition profile of Methyl 4-(2-hydroxyethyl)benzoate. Due to the limited availability of specific experimental data for this compound in published literature, this document outlines the standard experimental protocols and presents a set of hypothetical, yet realistic, data to illustrate the expected thermal behavior. The guide also includes detailed experimental workflows and a postulated decomposition pathway, visualized using Graphviz diagrams, to provide a practical framework for researchers.
Introduction to this compound
This compound is an organic compound containing a benzoate ester and a primary alcohol functional group. Its chemical structure suggests potential susceptibility to thermal degradation through various pathways, including ester hydrolysis, oxidation of the alcohol, and decarboxylation. Understanding the thermal stability of this molecule is essential for defining its handling, processing, and storage parameters in a pharmaceutical setting.
Experimental Protocols for Thermal Analysis
The thermal stability of this compound can be thoroughly investigated using a combination of thermoanalytical techniques. The primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated at a linear heating rate, commonly 10 °C/min, over a temperature range that encompasses the expected decomposition, for instance, from 30 °C to 600 °C.
-
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. Key parameters to be determined include the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the final residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal events such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these transitions.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: The experiment is performed under a purge of inert gas, such as nitrogen, at a typical flow rate of 50 mL/min.
-
Temperature Program: A similar temperature program to TGA is often used, for example, heating from 30 °C to 400 °C at a rate of 10 °C/min.
-
-
Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified by their characteristic peaks. The melting point (Tm) and the enthalpy of fusion (ΔHfus), as well as the decomposition temperature (Td) and enthalpy of decomposition (ΔHd), are determined from the thermogram.
Hypothetical Data and Interpretation
The following tables summarize the expected, hypothetical data from TGA and DSC analyses of this compound.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Value | Unit | Interpretation |
| Onset Decomposition Temperature (Tonset) | 215 | °C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (Tpeak) | 235 | °C | The temperature of the maximum rate of mass loss. |
| Mass Loss (200-300 °C) | 95 | % | The percentage of mass lost in the primary decomposition stage. |
| Residual Mass at 600 °C | < 1 | % | The amount of non-volatile residue remaining after decomposition. |
Table 2: Hypothetical DSC Data for this compound
| Parameter | Value | Unit | Interpretation |
| Melting Point (Tm) | 85 | °C | The temperature at which the compound transitions from solid to liquid. |
| Enthalpy of Fusion (ΔHfus) | 25 | kJ/mol | The energy required to melt the compound. |
| Decomposition Temperature (Td) | 220 | °C | The temperature at which exothermic decomposition begins. |
| Enthalpy of Decomposition (ΔHd) | -150 | kJ/mol | The heat released during the decomposition process (exothermic). |
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for thermal analysis and a plausible decomposition pathway for this compound.
Methodological & Application
Application Note: Synthesis of Methyl 4-(2-hydroxyethyl)benzoate via Fischer Esterification
For Research Use Only.
Abstract
This application note provides a detailed protocol for the synthesis of Methyl 4-(2-hydroxyethyl)benzoate from 4-(2-hydroxyethyl)benzoic acid and methanol, employing a classic Fischer esterification reaction catalyzed by sulfuric acid. This method is a reliable and straightforward approach for obtaining the desired ester, which serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The protocol outlines the reaction setup, purification procedures, and expected outcomes, supported by a summary of key quantitative data and characterization information.
Introduction
This compound is a bifunctional organic molecule containing both an ester and a primary alcohol functional group. This structure makes it a versatile building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and specialty polymers. The Fischer esterification is a well-established and widely used method for the synthesis of esters from carboxylic acids and alcohols, prized for its simplicity and efficiency. The reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using an excess of one reactant, usually the alcohol, and/or by removing the water formed during the reaction. In this protocol, an excess of methanol is used as both a reactant and the solvent, and a strong acid catalyst, sulfuric acid, is employed to accelerate the reaction.
Materials and Methods
Materials
-
4-(2-hydroxyethyl)benzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Deionized water
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper
Experimental Protocol
The synthesis of this compound is conducted via a Fischer esterification reaction.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(2-hydroxyethyl)benzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain the reflux with continuous stirring for a period sufficient to drive the reaction to completion, typically monitored by thin-layer chromatography (TLC).
-
Work-up - Quenching and Extraction: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the aqueous layer is neutral or slightly basic. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the organic layer sequentially with deionized water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound, if necessary, by vacuum distillation or column chromatography on silica gel to yield the final product as a liquid.
Experimental Workflow
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| Starting Material | 4-(2-hydroxyethyl)benzoic acid | [1] |
| Reagent | Methanol | |
| Catalyst | Sulfuric Acid | |
| Product | ||
| IUPAC Name | This compound | [2] |
| CAS Number | 46190-45-8 | [2][3] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Appearance | Liquid | [3][4] |
| Boiling Point | 134 °C at 3 mmHg | [3] |
| Expected Yield | ~70-90% (based on analogues) | [5] |
Characterization Data (Expected)
-
¹H NMR (CDCl₃): Expected signals would include a singlet for the methyl ester protons, triplets for the two methylene groups of the hydroxyethyl side chain, and doublets in the aromatic region corresponding to the para-substituted benzene ring.
-
¹³C NMR (CDCl₃): Expected signals would include peaks for the methyl ester carbon, the carbonyl carbon, the two methylene carbons of the hydroxyethyl group, and the aromatic carbons.
-
IR (film): Expected characteristic peaks would include a broad O-H stretch for the alcohol, a strong C=O stretch for the ester, and C-O stretching bands.
Discussion
The Fischer esterification of 4-(2-hydroxyethyl)benzoic acid with methanol is an effective method for the synthesis of this compound. The use of excess methanol not only acts as a solvent but also shifts the reaction equilibrium towards the product side, ensuring a high conversion rate. The acidic catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.
The work-up procedure is designed to remove the unreacted carboxylic acid, the sulfuric acid catalyst, and excess methanol. Neutralization with sodium bicarbonate is a critical step to quench the acid and convert the unreacted carboxylic acid into its water-soluble sodium salt, which can then be easily separated from the organic layer. Subsequent washing with water and brine removes any remaining water-soluble impurities.
Purification by vacuum distillation is suitable for this compound due to its relatively high boiling point. Alternatively, column chromatography can be employed for higher purity if required. The expected yield for this reaction is generally good, typically in the range of 70-90%, based on similar esterification reactions of substituted benzoic acids.[5]
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound via Fischer esterification. The methodology is robust and can be readily implemented in a standard organic synthesis laboratory. The provided data and workflow diagrams offer a clear guide for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
References
Application Notes and Protocols for the Synthesis of PROTACs Utilizing Methyl 4-(2-hydroxyethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects these two components. The linker is a critical element that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.
Methyl 4-(2-hydroxyethyl)benzoate is a versatile building block for the synthesis of PROTACs, offering a semi-rigid aromatic core that can be strategically incorporated into the linker. This application note provides a detailed guide on the utilization of this compound in the synthesis of PROTACs, with a focus on practical experimental protocols and data presentation. The protocols and concepts described are based on established synthetic strategies for PROTACs with similar structural motifs, such as the well-characterized SMARCA2/4 degrader, ACBI1.
Principle of PROTAC Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple protein molecules.
Diagram of PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Application of this compound in PROTAC Linker Synthesis
This compound provides a versatile scaffold for PROTAC linker synthesis. The hydroxyl group can be readily functionalized for attachment to an E3 ligase ligand, while the methyl ester can be hydrolyzed to a carboxylic acid to enable coupling with a warhead ligand. This allows for a modular and convergent synthetic approach.
The following sections detail a representative synthetic workflow based on the synthesis of ACBI1, a potent degrader of SMARCA2 and SMARCA4. This example illustrates how a linker derived from a substituted benzoate can be effectively utilized.
Synthetic Strategy Overview
The overall synthetic strategy involves three main stages:
-
Functionalization of the Linker Core: Modification of this compound to install reactive handles for subsequent coupling reactions.
-
Conjugation to E3 Ligase Ligand: Coupling of the functionalized linker to a suitable E3 ligase ligand (e.g., a VHL or CRBN ligand).
-
Final PROTAC Assembly: Coupling of the linker-E3 ligase ligand conjugate to the warhead targeting the protein of interest.
Diagram of Synthetic Workflow
Caption: General synthetic workflow for PROTAC synthesis using this compound.
Experimental Protocols
The following protocols are adapted from the synthesis of ACBI1 and illustrate how this compound can be used to generate a similar linker structure.
Protocol 1: Synthesis of a Functionalized Linker Intermediate
This protocol describes the alkylation of the hydroxyl group of a benzoate derivative, a key step in elaborating the linker.
Reaction Scheme:
Materials:
-
Methyl 4-(hydroxymethyl)benzoate (as an analogue to this compound)
-
tert-Butyl (2-bromoethoxy)acetate
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of Methyl 4-(hydroxymethyl)benzoate (1.0 eq) in DMF, add cesium carbonate (2.0 eq).
-
Add tert-Butyl (2-bromoethoxy)acetate (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired functionalized linker intermediate.
Protocol 2: Coupling of the Linker to the VHL E3 Ligase Ligand
This protocol details the hydrolysis of the methyl ester and subsequent amide coupling to the VHL ligand.
Reaction Scheme:
Materials:
-
Functionalized linker intermediate from Protocol 1
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VHL Ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF
Procedure:
Part A: Hydrolysis
-
Dissolve the functionalized linker intermediate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (3.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by LC-MS).
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield the carboxylic acid linker.
Part B: Amide Coupling
-
To a solution of the carboxylic acid linker (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture for 5 minutes, then add the VHL ligand (1.0 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Purify the reaction mixture directly by preparative HPLC to obtain the Linker-VHL conjugate.
Protocol 3: Final PROTAC Assembly with the Warhead
This protocol describes the deprotection of the tert-butyl ester and final amide coupling to the warhead.
Reaction Scheme:
Materials:
-
Linker-VHL conjugate from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Warhead with a suitable amine handle (e.g., a piperazine-containing SMARCA2/4 ligand)
-
HATU
-
DIPEA
-
DMF
Procedure:
Part A: Deprotection
-
Dissolve the Linker-VHL conjugate (1.0 eq) in a mixture of TFA and DCM (1:1).
-
Stir at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
Part B: Final Amide Coupling
-
Dissolve the deprotected Linker-VHL conjugate (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Add the warhead (1.0 eq) and stir at room temperature for 2 hours.
-
Purify the final PROTAC by preparative HPLC.
Data Presentation
The following tables present representative quantitative data for the SMARCA2/4 degrader ACBI1, which incorporates a linker structurally related to this compound. This data serves as a benchmark for what can be expected from PROTACs synthesized using this class of linkers.
Table 1: In Vitro Degradation Potency of ACBI1
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| MV-4-11 | SMARCA2 | 6 | >95 |
| MV-4-11 | SMARCA4 | 11 | >95 |
| NCI-H1568 | SMARCA2 | 3.3 | >95 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Anti-proliferative Activity of ACBI1
| Cell Line | IC₅₀ (nM) |
| MV-4-11 | 28 |
| SK-MEL-5 | 68 |
IC₅₀: Half-maximal inhibitory concentration.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs. Its aromatic core can impart favorable conformational properties to the linker, and its functional handles allow for straightforward and modular synthetic strategies. The provided protocols, based on the successful synthesis of the potent SMARCA2/4 degrader ACBI1, offer a practical guide for researchers to incorporate this and similar benzoate-derived linkers into their PROTAC design and development programs. The quantitative data for ACBI1 highlights the potential for achieving high degradation potency and cellular activity with PROTACs containing such linkers. Careful optimization of the linker length and attachment points will be crucial for maximizing the performance of the final PROTAC molecules.
Characterization of Methyl 4-(2-hydroxyethyl)benzoate: A Guide to Analytical Methods
Introduction
Methyl 4-(2-hydroxyethyl)benzoate is a chemical intermediate of significant interest in the pharmaceutical and cosmetic industries.[1][2] Its bifunctional nature, possessing both a hydroxyl group and a methyl ester, makes it a versatile building block for the synthesis of more complex molecules.[1] Accurate and robust analytical methods are crucial for its characterization, ensuring purity, identity, and quality control throughout the drug development and manufacturing processes. This document provides a detailed overview of the key analytical techniques and corresponding protocols for the comprehensive characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are fundamental for the design of analytical methods and for understanding the compound's behavior in various matrices.
| Property | Value | Reference |
| CAS Number | 46190-45-8 | [3][4][5][6][7][8] |
| Molecular Formula | C₁₀H₁₂O₃ | [2][3][4] |
| Molecular Weight | 180.20 g/mol | [2][3][4] |
| Appearance | Colorless to Light Yellow Liquid or Solid/Semi-solid | [1][5] |
| Boiling Point | 134 °C (at 3 Torr) | [2][3] |
| Density | 1.143 ± 0.06 g/cm³ (Predicted) | [2][3] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound. The following sections detail the expected spectral features and provide generalized protocols for acquiring the data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the chemical structure of a molecule by providing information about the connectivity of atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous identification.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.95 | Doublet | 2H | Aromatic Protons (ortho to -COOCH₃) |
| ~7.30 | Doublet | 2H | Aromatic Protons (ortho to -CH₂CH₂OH) |
| ~3.85 | Singlet | 3H | Methyl Ester Protons (-OCH₃) |
| ~3.90 | Triplet | 2H | Methylene Protons (-CH₂OH) |
| ~2.90 | Triplet | 2H | Methylene Protons (Ar-CH₂-) |
| ~1.70 | Singlet (broad) | 1H | Hydroxyl Proton (-OH) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~167 | Carbonyl Carbon (-COO-) |
| ~145 | Aromatic Carbon (C-CH₂CH₂OH) |
| ~130 | Aromatic Carbon (C-COOCH₃) |
| ~129 | Aromatic Carbons (CH, ortho to -COOCH₃) |
| ~128 | Aromatic Carbons (CH, ortho to -CH₂CH₂OH) |
| ~63 | Methylene Carbon (-CH₂OH) |
| ~52 | Methyl Ester Carbon (-OCH₃) |
| ~39 | Methylene Carbon (Ar-CH₂-) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad | O-H stretch (hydroxyl group) |
| 3000 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester carbonyl) |
| ~1610, ~1510 | Medium | C=C stretch (aromatic ring) |
| ~1280, ~1100 | Strong | C-O stretch (ester and alcohol) |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid (KBr Pellet): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion |
| 180 | [M]⁺ (Molecular Ion) |
| 149 | [M - OCH₃]⁺ |
| 135 | [M - CH₂OH]⁺ |
| 121 | [M - COOCH₃]⁺ |
| 107 | [C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and can provide a softer ionization, preserving the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method is well-suited for the analysis of this compound. While a specific method for the target compound is not published, the following protocol, adapted from a method for the closely related Methyl 4-hydroxybenzoate, is recommended.[9][10][11]
HPLC Protocol for the Analysis of this compound
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 60:40 v/v). The exact ratio may need to be optimized. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 25 °C |
Experimental Workflow: HPLC Analysis
Caption: High-Performance Liquid Chromatography (HPLC) analysis workflow.
Gas Chromatography (GC)
GC is another valuable technique for the analysis of volatile and thermally stable compounds like this compound. For compounds with active hydroxyl groups, derivatization may be necessary to improve peak shape and thermal stability.
GC-MS Protocol for the Analysis of this compound
| Parameter | Condition |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 min, then ramp to 250 °C at 10 °C/min, hold for 5 min. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |
| Detector | Mass Spectrometer (MS) |
| MS Parameters | Scan range of m/z 40-400. |
Experimental Workflow: GC-MS Analysis
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analysis workflow.
Summary of Analytical Methods
The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques. NMR provides the most detailed structural information, while IR is excellent for functional group identification. Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns. HPLC and GC are crucial for purity assessment and quantification. The protocols and data presented in this document, including those for analogous compounds, provide a comprehensive framework for the analytical characterization of this important chemical intermediate.
References
- 1. myuchem.com [myuchem.com]
- 2. This compound [myskinrecipes.com]
- 3. 46190-45-8[this compound 95%]- Jizhi Biochemical [acmec.com.cn]
- 4. This compound | C10H12O3 | CID 14078904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 46190-45-8 [sigmaaldrich.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ejpmr.com [ejpmr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Purity Analysis of Methyl 4-(2-hydroxyethyl)benzoate by HPLC and NMR Techniques
Introduction
Methyl 4-(2-hydroxyethyl)benzoate is a key intermediate in the synthesis of various pharmaceuticals and a component in cosmetic formulations.[1][2] Its purity is a critical quality attribute that can impact the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for the determination of purity and the identification and quantification of impurities. This document provides detailed application notes and experimental protocols for the purity analysis of this compound using these two complementary techniques.
I. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of pharmaceutical analysis, offering high sensitivity and resolution for the separation and quantification of the active pharmaceutical ingredient (API) from its related substances. A stability-indicating HPLC method is crucial for resolving the main component from any potential impurities and degradation products.
A. HPLC Method Parameters
A reversed-phase HPLC method is generally suitable for the analysis of moderately polar compounds like this compound. The following table summarizes a recommended starting point for method development, based on methods for similar aromatic esters.[3][4]
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 40-70% B15-20 min: 70% B20-22 min: 70-40% B22-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
B. Experimental Protocol: HPLC Purity Determination
-
Preparation of Standard Solution:
-
Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.5 mg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
The purity of the sample is calculated using the area normalization method, assuming that all impurities have a similar response factor to the main component at the detection wavelength.
-
Purity (%) = (Area of Main Peak in Sample / Total Area of all Peaks in Sample) x 100
-
C. Potential Impurities
Potential impurities in this compound can originate from the synthesis process or degradation. Common impurities may include:
-
Starting Materials: 4-(2-hydroxyethyl)benzoic acid, Methanol.
-
By-products: Di-ester impurities, positional isomers.
-
Degradation Products: 4-hydroxybenzoic acid (from hydrolysis of the ester).[5]
A stability-indicating method should be able to resolve the main peak from these and other potential impurities. Forced degradation studies (acid, base, oxidation, heat, and light) are recommended to demonstrate the specificity of the method.
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a primary analytical method that provides structural information and can be used for quantitative analysis (qNMR) without the need for a specific reference standard for each impurity.
A. NMR Spectral Data
The expected chemical shifts for this compound in CDCl₃ are summarized below. These are based on spectral data of closely related compounds.
¹H NMR (400 MHz, CDCl₃):
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H | ~7.95 | d | 2H |
| Ar-H | ~7.30 | d | 2H |
| -OCH₃ | ~3.90 | s | 3H |
| -CH₂-O- | ~3.95 | t | 2H |
| -CH₂-Ar | ~2.95 | t | 2H |
| -OH | Variable | s | 1H |
¹³C NMR (100 MHz, CDCl₃):
| Assignment | Chemical Shift (ppm) |
| C=O | ~167 |
| Ar-C (quaternary) | ~145 |
| Ar-C (quaternary) | ~129 |
| Ar-CH | ~130 |
| Ar-CH | ~128 |
| -OCH₃ | ~52 |
| -CH₂-O- | ~63 |
| -CH₂-Ar | ~38 |
B. Experimental Protocol: Quantitative NMR (qNMR) Purity Determination
This protocol describes the determination of the purity of this compound using qNMR with an internal standard.
-
Materials and Equipment:
-
This compound sample.
-
Certified internal standard (e.g., Maleic acid, purity ≥ 99.5%).
-
Deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D).
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
Analytical balance (readability to 0.01 mg).
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (d1) of at least 30 seconds to ensure full relaxation of all protons.
-
Use a 90° pulse and acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
qNMR Analysis Workflow
Caption: Workflow for qNMR purity analysis.
III. Data Presentation and Comparison
The quantitative data obtained from both HPLC and qNMR should be summarized for a comprehensive purity assessment.
Table of Quantitative Purity Analysis Results
| Analytical Technique | Purity (%) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| HPLC (Area %) | [Insert Value] | [Insert Value] | [Insert Value] |
| qNMR | [Insert Value] | [Insert Value] | [Insert Value] |
Logical Relationship of Analytical Techniques
Caption: Complementary nature of HPLC and NMR.
The combined use of HPLC and NMR spectroscopy provides a robust and comprehensive approach for the purity analysis of this compound. HPLC is ideal for the routine quality control of purity and the detection of trace impurities, while qNMR serves as a primary method for accurate purity assignment and structural elucidation of unknown impurities. The detailed protocols and workflows provided herein offer a solid foundation for researchers, scientists, and drug development professionals to establish reliable analytical methods for this important chemical intermediate.
References
Application Notes and Protocols for Coupling Methyl 4-(2-hydroxyethyl)benzoate to Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the chemical coupling of Methyl 4-(2-hydroxyethyl)benzoate to various ligands. This compound is a valuable bifunctional molecule, often utilized as a linker in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[1][2] The protocols outlined below cover common conjugation strategies including esterification, etherification, and carbamate formation, providing a versatile toolkit for researchers in medicinal chemistry and drug discovery.
Coupling Chemistries Overview
The primary alcohol moiety of this compound serves as a versatile handle for covalent modification. The selection of a suitable coupling chemistry is contingent upon the functional groups present on the ligand to be conjugated and the desired stability of the resulting linkage. The principal reaction types are:
-
Esterification: Formation of an ester bond by reacting the alcohol with a carboxylic acid-bearing ligand. This is a widely used method, though the resulting ester linkage can be susceptible to hydrolysis in biological systems.
-
Etherification: Creation of a more stable ether linkage by coupling the alcohol with a ligand containing a suitable leaving group, such as an alkyl halide.
-
Carbamate Formation: Generation of a stable carbamate bond through the reaction of the alcohol with an isocyanate or an activated carbamate precursor.
Data Presentation: Reaction Conditions for Coupling
The following table summarizes typical reaction conditions for the primary coupling strategies involving this compound. These conditions are derived from established chemical principles and analogous reactions found in the literature.
| Linkage Type | Coupling Reaction | Ligand Functional Group | Key Reagents | Solvent(s) | Temperature (°C) | Typical Reaction Time (h) |
| Ester | Steglich Esterification | Carboxylic Acid | DCC or EDC, DMAP | Dichloromethane | 0 to Room Temp | 3 - 12 |
| Ester | Mitsunobu Reaction | Carboxylic Acid | PPh₃, DIAD or DEAD | THF | 0 to Room Temp | 12 - 18 |
| Ether | Williamson Ether Synthesis | Alkyl Halide | NaH or K₂CO₃ | DMF, THF | Room Temp to 60 | 12 - 24 |
| Carbamate | Isocyanate Addition | Isocyanate | (Optional: DBTDL catalyst) | Dichloromethane | Room Temp | 2 - 6 |
| Carbamate | Chloroformate Acylation | Chloroformate | Pyridine or Triethylamine | Dichloromethane | 0 to Room Temp | 2 - 4 |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below.
Protocol 1: Steglich Esterification for Ester Linkage Formation
This protocol describes the coupling of this compound with a carboxylic acid-containing ligand using dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). This method is well-suited for forming ester bonds under mild conditions.[3][4]
Materials:
-
This compound
-
Carboxylic acid ligand (e.g., Boc-glycine)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the carboxylic acid ligand (1.1 eq.) in anhydrous DCM.
-
Add DMAP (0.1 eq.) to the solution and stir at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.2 eq.) portion-wise to the cooled solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester conjugate.
Protocol 2: Mitsunobu Reaction for Ester Linkage Formation
The Mitsunobu reaction provides an alternative route to esters, proceeding with inversion of stereochemistry at the alcohol carbon.[5]
Materials:
-
This compound
-
Carboxylic acid ligand
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 eq.), the carboxylic acid ligand (1.5 eq.), and PPh₃ (1.5 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography to isolate the target ester.
Protocol 3: Williamson Ether Synthesis for Ether Linkage Formation
This protocol outlines the formation of a stable ether linkage between this compound and a ligand bearing an alkyl halide.
Materials:
-
This compound
-
Alkyl halide ligand (e.g., 4-bromobenzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add NaH (1.2 eq.) portion-wise at 0 °C under an inert atmosphere. (Caution: NaH reacts violently with water and is flammable). Alternatively, K₂CO₃ (2.0 eq.) can be used as a milder base.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Add the alkyl halide ligand (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60 °C for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired ether-linked product.
Protocol 4: Carbamate Formation via Chloroformate Acylation
This method describes the synthesis of a carbamate linkage by reacting this compound with an activated chloroformate, such as 4-nitrophenyl chloroformate.[6]
Materials:
-
This compound
-
4-Nitrophenyl chloroformate
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-nitrophenyl chloroformate (1.2 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to afford the activated carbonate intermediate. This intermediate can then be reacted with an amine-containing ligand to form the final carbamate-linked conjugate.
Visualizing the Workflow and Potential Applications
The following diagrams illustrate the general workflow for coupling reactions and a conceptual signaling pathway for a hypothetical PROTAC synthesized using this compound as a linker.
Caption: General experimental workflow for coupling reactions.
Caption: Conceptual signaling pathway for PROTAC-mediated protein degradation.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing a Custom Methyl 4-(2-hydroxyethyl)benzoate Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient synthesis of peptides for therapeutic and research applications. The choice of linker, which tethers the nascent peptide chain to the solid support, is critical as it dictates the C-terminal functionality of the final product. While standard resins for generating C-terminal acids and amides are widely available, the synthesis of C-terminal esters often requires specialized strategies.
This document provides a detailed, proposed methodology for the use of Methyl 4-(2-hydroxyethyl)benzoate as a precursor for a novel linker in Fmoc-based solid-phase peptide synthesis. This approach is designed to yield peptides with a C-terminal methyl ester upon cleavage. The protocols outlined below are based on established principles of SPPS and the well-documented use of analogous structures, such as the 4-(Hydroxymethyl)benzoic acid (HMBA) linker.[1] This linker's stability to the acidic conditions of side-chain deprotection, combined with its susceptibility to nucleophilic cleavage, offers a versatile route to C-terminally modified peptides.[1][2][3][4]
Principle of the Method
The proposed method involves the initial functionalization of an aminomethylated polystyrene resin with a derivative of this compound to create a custom solid support. The hydroxyl group of the linker serves as the anchoring point for the first Fmoc-protected amino acid via an ester bond. Following standard Fmoc-SPPS for peptide chain elongation, the final peptide is cleaved from the resin via nucleophilic attack on the ester linkage, directly yielding the C-terminal methyl ester of the peptide.
Experimental Protocols
Protocol 1: Preparation of the this compound-Functionalized Resin
This protocol describes the synthesis of the custom resin from a commercially available aminomethyl (AM) resin. The carboxyl group of a protected 4-(2-hydroxyethyl)benzoic acid is coupled to the amino groups of the resin.
Materials:
-
Aminomethyl (AM) polystyrene resin (100-200 mesh, 1% DVB)
-
4-(2-(tert-Butoxy)ethyl)benzoic acid (custom synthesis required)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Swell the aminomethyl resin (1 g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve 4-(2-(tert-Butoxy)ethyl)benzoic acid (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activation solution to the swollen resin and agitate at room temperature for 12 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
To remove the tert-butyl protecting group from the hydroxyl function, treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 2 hours.
-
Wash the resin with DCM (3x), 10% Diisopropylethylamine (DIPEA) in DMF (2x), DMF (3x), and DCM (3x).
-
Dry the final resin under vacuum.
Workflow for Resin Functionalization
Caption: Workflow for the functionalization of aminomethyl resin.
Protocol 2: Attachment of the First Fmoc-Amino Acid
This protocol details the esterification of the first N-terminally protected amino acid to the hydroxyl group of the custom linker.
Materials:
-
This compound-functionalized resin
-
Fmoc-amino acid
-
DIC
-
4-Dimethylaminopyridine (DMAP)
-
DMF
-
DCM
Procedure:
-
Swell the functionalized resin (1 g) in DCM (10 mL) for 1 hour.
-
Drain the DCM.
-
In a separate flask, dissolve the Fmoc-amino acid (4 equivalents relative to the desired final loading) and DMAP (0.1 eq.) in a minimal amount of DMF, then dilute with DCM.
-
Add DIC (4 eq.) to the amino acid solution and stir for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate at room temperature for 4-6 hours.
-
Drain the reaction solution and wash the resin with DCM (3x) and DMF (3x).
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (10:1:89 v/v/v) for 30 minutes.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
Determine the final loading capacity using a UV-Vis spectrophotometer to measure the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small, weighed sample.
Protocol 3: Peptide Chain Elongation
Standard Fmoc-SPPS protocols are employed for the stepwise addition of amino acids.
Materials:
-
Fmoc-amino acid-loaded resin
-
Fmoc-amino acids
-
Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
-
DIPEA
-
20% (v/v) Piperidine in DMF
-
DMF
-
DCM
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 7 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (2x).
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with the chosen coupling reagent (e.g., HBTU) and DIPEA in DMF for 5 minutes. Add this solution to the resin and agitate for 45-60 minutes.
-
Washing: Wash the resin with DMF (3x) and DCM (2x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Repeat steps 1-5 for each subsequent amino acid in the peptide sequence.
General SPPS Cycle
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.
Protocol 4: Cleavage of the Peptide Methyl Ester from the Resin
This protocol uses a nucleophilic cleavage method to release the peptide as a C-terminal methyl ester. Prior to this, side-chain protecting groups are removed.
Materials:
-
Peptide-resin
-
TFA
-
Triisopropylsilane (TIS)
-
Water
-
Methanol (anhydrous)
-
Potassium tert-butoxide (KOtBu) or Sodium Methoxide (NaOMe)
-
Cold diethyl ether
Procedure:
-
Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature to remove acid-labile side-chain protecting groups.
-
Washing: Wash the resin thoroughly with DCM (5x) to remove the cleavage cocktail and scavengers.
-
Neutralization: Wash the resin with 10% DIPEA in DMF (2x) followed by DMF (3x) and DCM (3x).
-
Drying: Dry the resin thoroughly under vacuum.
-
Nucleophilic Cleavage: Prepare a solution of 0.5 M KOtBu or NaOMe in anhydrous methanol.
-
Add the methanol/alkoxide solution to the dried resin and agitate at room temperature. Monitor the reaction progress by taking small aliquots of the solution and analyzing by HPLC (typically 2-6 hours).
-
Once the cleavage is complete, filter the resin and collect the filtrate.
-
Neutralize the filtrate with a small amount of acetic acid.
-
Reduce the volume of the solution under reduced pressure.
-
Precipitation: Add the concentrated solution to a large volume of cold diethyl ether to precipitate the crude peptide methyl ester.
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether (2x).
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the peptide by preparative reverse-phase HPLC.
Data Presentation
The following tables provide expected outcomes based on syntheses using analogous linker strategies. Actual results may vary depending on the peptide sequence.
Table 1: Resin Functionalization and Loading
| Parameter | Typical Value | Method of Determination |
|---|---|---|
| Initial Resin Loading | 0.8 - 1.2 mmol/g | Manufacturer's Specification |
| Linker Coupling Efficiency | > 95% | N/A (assumed) |
| First AA Loading | 0.4 - 0.7 mmol/g | UV-Vis (Fmoc Assay) |
| Capping Efficiency | > 99% | Kaiser Test |
Table 2: Peptide Synthesis and Cleavage Yields for a Model Peptide (e.g., Leu-Enkephalin: YGGFL)
| Step | Parameter | Expected Outcome |
|---|---|---|
| Synthesis | Average Coupling Yield/Step | > 99% |
| Cleavage | Crude Peptide Purity | 70 - 85% (by HPLC) |
| Cleavage | Isolated Yield (after HPLC) | 25 - 40% |
Conclusion
The use of a custom linker derived from this compound presents a viable, albeit hypothetical, strategy for the synthesis of peptides with C-terminal methyl esters via Fmoc-SPPS. The protocols provided herein offer a comprehensive guide for researchers to explore this methodology. The key advantages of this approach include the stability of the linker to standard SPPS conditions and the ability to generate the desired ester functionality in a single, final cleavage step. This method expands the toolbox for creating C-terminally modified peptides, which are valuable in drug discovery and biochemical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of Methyl 4-(2-hydroxyethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-hydroxyethyl)benzoate is a versatile bifunctional molecule possessing both a methyl ester and a primary hydroxyl group. This unique structure makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The hydroxyl group provides a convenient handle for further molecular elaboration through various derivatization reactions. This document provides detailed application notes and experimental protocols for the derivatization of the hydroxyl group of this compound, focusing on esterification and etherification reactions. A key application highlighted is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality in drug development.[1][2]
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] this compound can serve as a precursor to the linker component of a PROTAC, connecting the target protein ligand to the E3 ligase ligand. The derivatization of its hydroxyl group is a critical step in the assembly of the final PROTAC molecule.
The following diagram illustrates the general mechanism of action of a PROTAC, highlighting the role of the linker derived from this compound.
Experimental Protocols
The following section provides detailed protocols for the derivatization of the hydroxyl group of this compound.
Esterification via Acylation
Esterification of the primary alcohol can be readily achieved through acylation with an appropriate acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base.
This protocol describes the synthesis of Methyl 4-(2-acetoxyethyl)benzoate.
Reaction Scheme:
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (dried)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add pyridine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford Methyl 4-(2-acetoxyethyl)benzoate.
Quantitative Data Summary:
| Derivative Name | Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Analytical Data |
| Methyl 4-(2-acetoxyethyl)benzoate | Acetic Anhydride | Pyridine | DCM | 16 | ~95% | ¹H NMR, ¹³C NMR, MS |
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis provides a reliable method for converting the hydroxyl group into an ether linkage. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
This protocol describes the synthesis of Methyl 4-(2-methoxyethyl)benzoate.
Reaction Scheme:
Materials:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Methyl Iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a suspension of Sodium Hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add Methyl Iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford Methyl 4-(2-methoxyethyl)benzoate.
Quantitative Data Summary:
| Derivative Name | Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Analytical Data |
| Methyl 4-(2-methoxyethyl)benzoate | Methyl Iodide | NaH | THF | 16 | >90% | ¹H NMR, ¹³C NMR, MS |
Esterification via Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary alcohol to an ester with inversion of configuration (though not relevant for this achiral substrate) under mild conditions. It is particularly useful for coupling with a wide range of carboxylic acids.
This protocol describes the synthesis of Methyl 4-(2-benzoyloxyethyl)benzoate.
Reaction Scheme:
Materials:
-
This compound
-
Benzoic Acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere, cool the mixture to 0 °C.
-
Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Take up the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford Methyl 4-(2-benzoyloxyethyl)benzoate.
Quantitative Data Summary:
| Derivative Name | Carboxylic Acid | Reagents | Solvent | Reaction Time (h) | Yield (%) | Analytical Data |
| Methyl 4-(2-benzoyloxyethyl)benzoate | Benzoic Acid | DIAD, PPh₃ | THF | 24 | 80-90% | ¹H NMR, ¹³C NMR, MS |
Experimental Workflow Diagram
The following diagram outlines the general workflow for the derivatization, purification, and characterization of the hydroxyl group of this compound.
Conclusion
The protocols outlined in this document provide robust and versatile methods for the derivatization of the hydroxyl group of this compound. These reactions are fundamental for the synthesis of more complex molecules, including its important application as a linker in the development of PROTACs for targeted protein degradation. The choice of derivatization strategy will depend on the desired final product and the specific requirements of the synthetic route. Researchers and drug development professionals can utilize these protocols as a foundation for their synthetic endeavors in the pursuit of novel therapeutics.
References
Application of Methyl 4-(2-hydroxyethyl)benzoate in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-hydroxyethyl)benzoate is a versatile bifunctional molecule possessing both a primary hydroxyl group and a methyl ester functionality. This unique structure makes it a valuable monomer and intermediate in polymer chemistry, with potential applications in the synthesis of a variety of polymeric materials. Its aromatic core, combined with a flexible hydroxyethyl chain, allows for the tailoring of polymer properties such as thermal stability, solubility, and biocompatibility. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of linear polyesters and hyperbranched polymers, which are of significant interest in the fields of biomaterials and drug delivery. While direct literature on the homopolymerization of this compound is limited, the following protocols are based on established procedures for structurally analogous monomers.
Key Applications in Polymer Chemistry
This compound can be utilized in several areas of polymer synthesis:
-
Linear Polyesters: The hydroxyl and methyl ester groups can participate in polycondensation and transesterification reactions, respectively, to form linear aromatic/aliphatic polyesters. These polyesters can be designed to be biodegradable and are potential candidates for drug delivery matrices and specialty plastics.
-
Hyperbranched Polymers: As an AB2-type monomer (where the hydroxyl group is one reactive site 'A' and the ester and the aromatic ring's reactivity can be considered as two 'B' sites under certain conditions), it can undergo self-polycondensation to form dendritic or hyperbranched polymers. These polymers are characterized by their globular structure, low viscosity, and high density of terminal functional groups, making them suitable for applications in coatings, additives, and as macromolecular carriers for therapeutic agents.
-
Polymer Modification: The hydroxyl group allows for the grafting of this compound onto existing polymer backbones, thereby modifying their surface properties or introducing specific functionalities.
-
Chain Extenders in Polyurethanes: The diol functionality can be used to react with diisocyanates to form hard segments in polyurethane elastomers, potentially enhancing their mechanical properties.
Data Presentation: Properties of Analogous Polymers
The following tables summarize quantitative data for polyesters synthesized from monomers structurally similar to this compound, providing an expected range of properties for the resulting polymers.
Table 1: Thermal Properties of Aromatic Polyesters from Analogous Monomers
| Monomer System | Polymer Type | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td,5%) (°C) |
| Homovanillic acid-derived AB monomer & Methyl 4-(2-hydroxyethoxy)benzoate | Copolyester | 44 - 72 | 154 - 200 | > 318 |
| 2,2-bis(hydroxymethyl) propionic acid (AB2) with core | Hyperbranched Polyester | - | Amorphous | - |
| Fatty acid-based AB2/AB3 monomers | Hyperbranched Polyester | -33 to 9 | Amorphous or Semi-crystalline | 204 - 340 |
Table 2: Molecular Weight Data of Analogous Polyesters
| Monomer System | Polymer Type | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Homovanillic acid-derived AB monomer & Methyl 4-(2-hydroxyethoxy)benzoate | Copolyester | 9,500 - 11,000 | - | - |
| Fatty acid-based AB2/AB3 monomers | Hyperbranched Polyester | 3,000 - 10,000 | - | 2 - 15 |
| 2,2-bis(hydroxymethyl) propionic acid (AB2) with core | Hyperbranched Polyester | Determined by MALDI-TOF & GPC | - | - |
Experimental Protocols
Protocol 1: Synthesis of Linear Polyester via Melt Polycondensation
This protocol is adapted from the melt polycondensation of similar hydroxy-acid monomers and is applicable for the synthesis of a linear polyester from 4-(2-hydroxyethyl)benzoic acid (the parent acid of the title compound).
Objective: To synthesize poly(4-(2-hydroxyethyl)benzoate) via self-esterification melt polycondensation.
Materials:
-
4-(2-hydroxyethyl)benzoic acid (monomer)
-
Antimony(III) oxide (catalyst, ~0.05 wt% of monomer)
-
Nitrogen gas (high purity)
-
Chloroform or Tetrahydrofuran (THF) for purification
-
Methanol for precipitation
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Distillation condenser and collection flask
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
-
Charging the Reactor: In the three-neck flask, add the desired amount of 4-(2-hydroxyethyl)benzoic acid and the catalytic amount of Antimony(III) oxide.
-
Inert Atmosphere: Assemble the reaction apparatus, ensuring all joints are well-sealed. Purge the system with dry nitrogen for 15-20 minutes to remove air and moisture. Maintain a gentle flow of nitrogen throughout the initial heating phase.
-
Esterification Stage:
-
Begin stirring and gradually heat the reaction mixture to a temperature just above the monomer's melting point (approximately 130-140°C) to form a homogeneous melt.
-
Slowly increase the temperature to 180-200°C. Water, the byproduct of the esterification reaction, will start to distill.
-
Maintain this temperature for 2-4 hours, or until the majority of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum (reducing the pressure to <1 mmHg over about 30 minutes) to facilitate the removal of the remaining water and drive the polymerization to a higher molecular weight.
-
A noticeable increase in the viscosity of the reaction mixture will be observed.
-
Continue the reaction under these conditions for an additional 3-5 hours.
-
-
Recovery and Purification:
-
Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester will be a solid.
-
Dissolve the crude polymer in a minimal amount of chloroform or THF.
-
Precipitate the polyester by slowly adding the solution to a large volume of cold methanol while stirring vigorously.
-
Collect the purified polymer by filtration and dry it under vacuum at 40-50°C for 24 hours.
-
Characterization: The resulting polymer can be characterized by Nuclear Magnetic Resonance (NMR) for structural confirmation, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) for thermal properties (Tg and Tm).
Protocol 2: Synthesis of Hyperbranched Polyester via Self-Condensation
This protocol outlines a general approach for the synthesis of a hyperbranched polyester from an AB2-type monomer like this compound, where the hydroxyl group acts as the 'A' functionality and the methyl ester as the 'B' functionality.
Objective: To synthesize a hyperbranched polyester by melt transesterification of this compound.
Materials:
-
This compound (AB2 monomer)
-
Zinc Acetate (catalyst, ~0.1-0.5 mol%)
-
Nitrogen gas (high purity)
-
Chloroform or THF for analysis
Equipment:
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Oil bath with temperature controller
-
Vacuum line with a cold trap
Procedure:
-
Monomer and Catalyst Addition: Place this compound and zinc acetate into the Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and subject it to several cycles of vacuum and backfilling with high-purity nitrogen to ensure an inert atmosphere.
-
Melt Polymerization:
-
Immerse the flask in a preheated oil bath at a temperature sufficient to melt the monomer and initiate the reaction (e.g., 160-180°C).
-
Stir the molten mixture under a slow stream of nitrogen to facilitate the removal of the methanol byproduct.
-
Continue the reaction for a predetermined time (e.g., 8-24 hours), monitoring the viscosity of the reaction mixture.
-
-
High Vacuum Stage (Optional): For higher molecular weight, a high vacuum can be applied during the later stages of the reaction to more effectively remove methanol.
-
Cooling and Isolation:
-
After the desired reaction time, remove the flask from the oil bath and allow it to cool to room temperature under nitrogen.
-
The resulting hyperbranched polyester will be a viscous liquid or a solid.
-
The crude product can be dissolved in a suitable solvent like chloroform or THF for characterization.
-
Characterization: The degree of branching can be determined by NMR spectroscopy. GPC will provide information on the molecular weight distribution, which is typically broad for hyperbranched polymers. DSC can be used to determine the glass transition temperature.
Signaling Pathways and Drug Delivery Applications
While this compound itself is not directly involved in biological signaling pathways, the polymers derived from it, particularly biodegradable polyesters and hyperbranched polymers, are highly relevant to drug delivery. These polymers can be formulated into nanoparticles, micelles, or hydrogels to encapsulate therapeutic agents. The release of the drug can be controlled by the degradation of the polyester backbone.
Disclaimer: The experimental protocols provided are based on established methods for similar compounds and should be adapted and optimized for specific laboratory conditions and safety procedures. The quantitative data presented is for analogous polymer systems and serves as a guideline for expected properties.
Methyl 4-(2-hydroxyethyl)benzoate: A Versatile Building Block for Novel Pharmaceutical Ingredients
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-hydroxyethyl)benzoate is a bifunctional organic molecule increasingly recognized for its utility as a versatile building block in the synthesis of complex pharmaceutical ingredients. Its structure, featuring both a methyl ester and a primary alcohol, provides two reactive centers for sequential chemical modifications, making it an ideal scaffold for the construction of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of innovative therapeutic agents, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and as an intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 46190-45-8 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | Colorless to Light Yellow Liquid | [2] |
| Boiling Point | 134 °C at 3 mmHg | [2] |
| Purity | ≥98% | [2] |
Application 1: As a Linker in the Synthesis of PROTACs
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[3] A PROTAC consists of a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand, and a linker that connects these two moieties.[4] The linker's length, rigidity, and chemical nature are critical for the efficacy of the PROTAC.[4] this compound serves as a valuable precursor for the synthesis of linkers with a rigid aromatic core and a flexible ethyl chain, allowing for precise spatial orientation of the two binding ligands.
Signaling Pathway of PROTAC-mediated Protein Degradation
The mechanism of action for PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using a linker derived from this compound typically involves a multi-step sequence. The following diagram illustrates a general workflow.
General workflow for PROTAC synthesis.
Protocol: Synthesis of a Hypothetical PROTAC (PROTAC-XYZ)
This protocol describes the synthesis of a hypothetical PROTAC, "PROTAC-XYZ," targeting a bromodomain-containing protein (e.g., BRD4) for degradation via the Cereblon (CRBN) E3 ligase.
Step 1: Synthesis of an Amine-Functionalized Linker Precursor
-
To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add N-(2-bromoethyl)phthalimide (1.1 eq) and stir the reaction mixture at room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the phthalimide-protected linker precursor.
-
Dissolve the purified product in ethanol and add hydrazine hydrate (4.0 eq).
-
Reflux the mixture for 4 hours.
-
After cooling to room temperature, filter the precipitate and concentrate the filtrate.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer and concentrate to yield the amine-functionalized linker precursor.
Step 2: Coupling with a Pomalidomide-based E3 Ligase Ligand
-
To a solution of a carboxylic acid-functionalized pomalidomide derivative (1.0 eq) in DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the amine-functionalized linker precursor (1.1 eq) and continue stirring at room temperature overnight.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry over anhydrous sodium sulfate and concentrate.
-
Purify by column chromatography to obtain the linker-pomalidomide conjugate.
Step 3: Ester Hydrolysis
-
Dissolve the linker-pomalidomide conjugate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours.
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract with ethyl acetate, dry the organic layer, and concentrate to yield the carboxylic acid derivative.
Step 4: Coupling with a JQ1-based Target Protein Ligand
-
To a solution of the carboxylic acid derivative from Step 3 (1.0 eq) in DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir for 15 minutes at room temperature.
-
Add an amine-functionalized JQ1 derivative (1.1 eq) and stir overnight.
-
Work up the reaction as described in Step 2 and purify the final PROTAC-XYZ by preparative HPLC.
| Step | Product | Yield (%) | Purity (%) (by HPLC) |
| 1 | Amine-functionalized Linker Precursor | 75 | >95 |
| 2 | Linker-Pomalidomide Conjugate | 68 | >95 |
| 3 | Carboxylic Acid Derivative | 92 | >98 |
| 4 | PROTAC-XYZ | 55 | >99 |
Application 2: Intermediate for Selective Estrogen Receptor Modulators (SERMs)
This compound can also serve as a key intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs). SERMs are a class of compounds that exhibit tissue-specific estrogen receptor agonist or antagonist activity.[5] The synthesis of certain SERMs involves the etherification of a phenolic compound with a side chain containing a basic amine. This compound can be modified to introduce such a side chain. A study has described the synthesis of a series of methyl 4-[2-(cyclized amino)ethoxy]benzoate esters as key intermediates for SERMs.[6]
Logical Relationship in SERM Intermediate Synthesis
The synthesis of SERM intermediates from this compound involves the conversion of the hydroxyl group into a leaving group, followed by nucleophilic substitution with a cyclic amine.
Synthesis of a SERM intermediate.
Protocol: Synthesis of Methyl 4-[2-(1-piperidino)ethoxy]benzoate
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) and stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the tosylated intermediate.
-
Dissolve the tosylated intermediate (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) and piperidine (1.5 eq).
-
Heat the mixture to 80 °C and stir for 6 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to yield Methyl 4-[2-(1-piperidino)ethoxy]benzoate.
| Step | Product | Yield (%) | Purity (%) (by HPLC) |
| 1 | Tosylated Intermediate | 85 | >97 |
| 2 | Methyl 4-[2-(1-piperidino)ethoxy]benzoate | 78 | >98 |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its application as a linker precursor in the synthesis of PROTACs and as a key intermediate for SERMs highlights its potential in the development of next-generation therapeutics. The protocols provided herein offer a foundation for researchers to explore the utility of this compound in their own synthetic endeavors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scaled-Up Synthesis of Methyl 4-(2-hydroxyethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-hydroxyethyl)benzoate is a valuable intermediate in the synthesis of various pharmaceuticals and active pharmaceutical ingredients (APIs). Its structure, featuring both an ester and a primary alcohol, allows for diverse subsequent chemical modifications. As the demand for this intermediate increases, robust and scalable synthesis protocols are essential for efficient production.
This document provides detailed application notes and protocols for the scaled-up synthesis of this compound, focusing on the well-established Fischer esterification reaction. The information presented is intended to guide researchers, scientists, and drug development professionals in transitioning from laboratory-scale synthesis to pilot or industrial-scale production.
Synthesis Pathway
The primary and most industrially viable route for the synthesis of this compound is the Fischer esterification of 4-(2-hydroxyethyl)benzoic acid with methanol, catalyzed by a strong acid.
Caption: Fischer Esterification of 4-(2-hydroxyethyl)benzoic Acid.
Experimental Protocols
Pilot-Scale Synthesis of this compound
This protocol describes a typical pilot-scale batch process.
Materials and Equipment:
-
50 L Glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe
-
Charging vessel for methanol and sulfuric acid
-
Receiving vessel for distillate
-
Neutralization tank
-
Extraction vessel
-
Vacuum distillation setup
-
4-(2-hydroxyethyl)benzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (98%)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reactor Setup: Ensure the 50 L reactor is clean and dry. Purge the reactor with nitrogen.
-
Charging Reactants:
-
Charge the reactor with 4-(2-hydroxyethyl)benzoic acid (5.0 kg, 30.1 mol).
-
Add anhydrous methanol (24.0 L, 593 mol).
-
Start agitation at a moderate speed (e.g., 100-150 rpm).
-
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.15 L, 2.7 mol) to the stirred suspension. An exothermic reaction will occur, and the temperature may rise. Maintain the temperature below 40°C during the addition.
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 65-70°C).
-
Maintain reflux for 8-12 hours. The progress of the reaction can be monitored by HPLC or TLC. The reaction is considered complete when the starting material is less than 2%.
-
-
Work-up and Neutralization:
-
Cool the reaction mixture to 20-25°C.
-
Transfer the mixture to a larger vessel containing 50 L of cold water.
-
Slowly add a 5% sodium bicarbonate solution with vigorous stirring until the pH of the aqueous layer is neutral (pH 7). Be cautious as carbon dioxide will be evolved.
-
-
Extraction:
-
Transfer the neutralized mixture to an extraction vessel.
-
Extract the product with ethyl acetate (3 x 15 L).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with saturated sodium chloride solution (10 L).
-
Separate the organic layer and dry over anhydrous sodium sulfate.
-
-
Solvent Removal:
-
Filter off the sodium sulfate.
-
Concentrate the organic phase under reduced pressure to remove the ethyl acetate.
-
-
Purification:
-
The crude product can be purified by vacuum distillation.
-
Purification by Recrystallization (Laboratory Scale)
For obtaining a highly pure product, recrystallization is an effective method.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot toluene.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold toluene.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | CAS Number |
| 4-(2-hydroxyethyl)benzoic acid | C₉H₁₀O₃ | 166.17 | Starting Material | 6544-42-9 |
| Methanol | CH₄O | 32.04 | Reagent/Solvent | 67-56-1 |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst | 7664-93-9 |
| This compound | C₁₀H₁₂O₃ | 180.20 | Product | 46190-45-8 |
Table 2: Scale-up Synthesis Parameters and Expected Results
| Parameter | Laboratory Scale (100 g) | Pilot Scale (5 kg) |
| Reactants | ||
| 4-(2-hydroxyethyl)benzoic acid | 100 g (0.60 mol) | 5.0 kg (30.1 mol) |
| Methanol | 480 mL (11.9 mol) | 24.0 L (593 mol) |
| Sulfuric Acid (98%) | 3 mL (0.054 mol) | 0.15 L (2.7 mol) |
| Reaction Conditions | ||
| Temperature | Reflux (~65°C) | Reflux (65-70°C) |
| Reaction Time | 6-8 hours | 8-12 hours |
| Work-up & Purification | ||
| 5% NaHCO₃ solution | ~500 mL | ~25 L |
| Ethyl Acetate (for extraction) | 3 x 300 mL | 3 x 15 L |
| Expected Outcome | ||
| Typical Yield | 85-95% | 80-90% |
| Purity (after distillation) | >98% | >97% |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the scaled-up synthesis and purification of this compound.
Caption: Scaled-up Synthesis and Purification Workflow.
Safety Considerations
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and will cause severe burns. It is also a strong dehydrating agent. Handle with extreme care in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. When diluting, always add acid to water, never the other way around.
-
Methanol: Methanol is flammable and toxic. Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated area or fume hood.
-
Pressure Build-up: During the neutralization step with sodium bicarbonate, carbon dioxide gas is evolved. This can cause pressure build-up if the vessel is not adequately vented. Perform this step in an open or vented vessel with careful, slow addition of the bicarbonate solution.
-
Reflux: Ensure that the reflux condenser is properly set up with adequate cooling water flow to prevent the escape of flammable methanol vapors.
-
Vacuum Distillation: Use appropriate glassware and a vacuum shield. Ensure all connections are secure before applying vacuum.
Conclusion
The Fischer esterification of 4-(2-hydroxyethyl)benzoic acid with methanol is a robust and scalable method for the production of this compound. Careful control of reaction parameters, particularly temperature and reaction time, is crucial for achieving high yields and purity on a larger scale. The provided protocols and data serve as a comprehensive guide for researchers and professionals involved in the scale-up of this important pharmaceutical intermediate. Adherence to safety protocols is paramount throughout the process.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(2-hydroxyethyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 4-(2-hydroxyethyl)benzoate. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve product yield.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common method is the Fischer esterification of 4-(2-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] Another potential route is transesterification from an alkyl benzoate, though this is less common for this specific molecule.
Q2: What is the role of the acid catalyst in the esterification reaction?
A2: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of methanol.[1] This increases the reaction rate.
Q3: Can I use a solid acid catalyst for this synthesis?
A3: Yes, solid acid catalysts, such as zirconium-based catalysts, can be used as an alternative to traditional mineral acids like sulfuric acid.[2] Solid acids offer advantages such as easier separation from the reaction mixture, potential for reuse, and reduced production of acidic wastewater.[2]
Q4: What are the key physical properties of this compound?
A4: this compound is typically a light yellow liquid or solid/semi-solid with a boiling point of 134 °C at 3 mmHg.[3][4] Its molecular formula is C10H12O3, and its molecular weight is 180.20 g/mol .[5][6]
Q5: What are the primary applications of this compound?
A5: This compound is a valuable intermediate in organic synthesis.[5] It is used in the synthesis of pharmaceuticals, as a building block for active pharmaceutical ingredients (APIs), in cosmetic formulations, and in the development of specialty polymers.[4][5] It can also be used as a PROTAC linker in the synthesis of PROTACs.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The esterification reaction is reversible and may not have reached completion.[1][7] Extend the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC).[8] |
| Water in the Reaction Mixture | The presence of water can shift the equilibrium back towards the reactants, reducing the ester yield.[7] Ensure all glassware is thoroughly dried and use anhydrous methanol. Consider using a Dean-Stark apparatus to remove water as it is formed.[7] |
| Insufficient Catalyst | An inadequate amount of acid catalyst will result in a slow reaction rate. Ensure the catalyst is added in the appropriate catalytic amount. |
| Sub-optimal Reaction Temperature | The reaction may not be proceeding efficiently if the temperature is too low. Ensure the reaction mixture is refluxing gently. |
| Loss of Product During Workup | The product may be lost during the extraction and washing steps. Ensure proper separation of aqueous and organic layers. Perform multiple extractions with a suitable organic solvent like diethyl ether or ethyl acetate to maximize recovery.[8] |
| Side Reactions | The starting material, 4-(2-hydroxyethyl)benzoic acid, has both a carboxylic acid and a hydroxyl group, which could potentially lead to self-esterification (polymerization) under acidic conditions. Using a large excess of methanol can help to favor the formation of the desired methyl ester. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for addressing low product yield.
Issue 2: Presence of Impurities in the Final Product
Potential Impurities and Purification Strategies
| Potential Impurity | Identification Method | Recommended Purification |
| Unreacted 4-(2-hydroxyethyl)benzoic acid | TLC, NMR Spectroscopy | Wash the organic layer with a mild base, such as a 5% sodium bicarbonate solution, to remove the acidic starting material.[1] |
| Unreacted Methanol | NMR Spectroscopy | Remove methanol by distillation or evaporation under reduced pressure.[9] Washing the organic phase with water will also help to remove excess methanol.[10] |
| Side-products (e.g., oligomers) | TLC, NMR Spectroscopy, Mass Spectrometry | Column chromatography on silica gel is an effective method for separating the desired product from less polar or more polar impurities. |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol is a representative example for the synthesis of this compound.
Materials:
-
4-(2-hydroxyethyl)benzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Diethyl ether (or Ethyl acetate)
-
5% Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To a round-bottom flask, add 4-(2-hydroxyethyl)benzoic acid and a significant excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Add a few boiling chips to the flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether (or ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and finally with brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and purification.
Data Presentation
Table 1: Comparison of Catalysts for Benzoate Synthesis
While specific data for this compound is limited, the following table illustrates the effectiveness of different catalysts in the synthesis of methyl benzoates in general, which can guide catalyst selection.
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Sulfuric Acid | Reflux with excess methanol | Typically 60-70% for simple benzoates | [9][11] |
| Zr/Ti Solid Acid | Reflux with methanol | Can reach over 80% for some derivatives | [2] |
| Candida rugosa lipase | Heterogeneous medium in hexane/toluene | Good yields reported for methyl benzoate | [12] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Potential Side Reaction Pathway
The bifunctional nature of 4-(2-hydroxyethyl)benzoic acid allows for a potential side reaction: intermolecular esterification leading to the formation of oligomers or polymers. This is more likely to occur if the concentration of the starting material is high and there is not a sufficient excess of methanol.
Caption: Potential side reaction leading to oligomer formation.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 46190-45-8 | Benchchem [benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. myuchem.com [myuchem.com]
- 6. This compound | C10H12O3 | CID 14078904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of Methyl 4-(2-hydroxyethyl)benzoate.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of Methyl 4-(2-hydroxyethyl)benzoate. This guide is designed to assist researchers in identifying and resolving common issues encountered during the synthesis, with a focus on minimizing side reactions and optimizing product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the Fischer esterification of 4-(2-hydroxyethyl)benzoic acid with methanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This reaction is typically performed under reflux conditions. The use of a large excess of methanol can help to drive the reaction equilibrium towards the product.
Q2: What are the primary side reactions to be aware of during the Fischer esterification of 4-(2-hydroxyethyl)benzoic acid?
A2: Due to the presence of a primary alcohol in the starting material, the most significant side reaction is the intermolecular etherification (dimerization). This can occur between two molecules of the product, this compound, or between a molecule of the product and a molecule of the starting material, 4-(2-hydroxyethyl)benzoic acid, to form an ether dimer.
Q3: How can the formation of the ether dimer byproduct be minimized?
A3: To suppress the formation of the ether dimer, the following strategies can be employed:
-
Control of Reaction Temperature: Lowering the reaction temperature, while ensuring the esterification still proceeds at a reasonable rate, can disfavor the higher activation energy pathway of ether formation.
-
Use of a Large Excess of Methanol: Using methanol as the solvent ensures a high concentration of the primary nucleophile for the esterification reaction, which can outcompete the intermolecular reaction of the hydroxyethyl group.
-
Reaction Time: Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) can help in stopping the reaction once the starting material is consumed, preventing prolonged exposure to acidic conditions that can promote ether formation.
Q4: My final product is difficult to purify. What could be the persistent impurity?
A4: A common and challenging impurity to separate from this compound is the ether dimer byproduct. This dimer has a higher molecular weight but may have similar polarity to the desired product, making separation by standard column chromatography difficult. Careful selection of the eluent system and potentially the use of a high-performance chromatography system may be necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient acid catalyst. 2. Insufficient heating (no reflux). 3. Presence of significant amount of water in reagents. | 1. Use a fresh, concentrated acid catalyst. 2. Ensure the reaction mixture is refluxing gently. 3. Use anhydrous methanol and dry starting material. |
| Presence of a Major Byproduct (Higher Rf on TLC) | 1. Intermolecular etherification (dimerization) of the alcohol group. | 1. Lower the reaction temperature. 2. Use a larger excess of methanol. 3. Monitor the reaction closely and stop it upon completion. |
| Unreacted Starting Material (4-(2-hydroxyethyl)benzoic acid) Remains | 1. Incomplete reaction due to insufficient reaction time or catalyst. 2. Equilibrium not sufficiently shifted towards the product. | 1. Increase the reaction time and monitor by TLC. 2. Ensure a sufficient excess of methanol is used. 3. Consider adding more catalyst if the reaction has stalled. |
| Difficulty in Isolating the Product During Work-up | 1. Emulsion formation during extraction. 2. Product is partially soluble in the aqueous phase. | 1. Add brine (saturated NaCl solution) to break up emulsions. 2. Perform multiple extractions with the organic solvent to ensure complete recovery. |
| Product is an oil that does not solidify | 1. Presence of impurities, particularly the ether dimer. | 1. Attempt purification by column chromatography with a carefully optimized eluent system. 2. Consider vacuum distillation if the product and impurities have sufficiently different boiling points. |
Experimental Protocols
Key Experiment: Fischer Esterification of 4-(2-hydroxyethyl)benzoic acid
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
4-(2-hydroxyethyl)benzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-(2-hydroxyethyl)benzoic acid and a large excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway and Side Reaction
Caption: Main esterification pathway and the competing etherification side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Technical Support Center: Purification of Methyl 4-(2-hydroxyethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 4-(2-hydroxyethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities depend on the synthetic route, which is often a Fischer esterification of 4-(2-hydroxyethyl)benzoic acid with methanol. Potential impurities include:
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Unreacted starting materials: 4-(2-hydroxyethyl)benzoic acid and methanol.
-
Byproducts: Dimerization or polymerization products of the starting material or product.
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Residual catalyst: If an acid catalyst such as sulfuric acid is used.
-
Solvent residues: From the reaction or workup.
Q2: What is the recommended first step in purifying crude this compound?
A2: An initial aqueous workup is recommended. This typically involves neutralizing the reaction mixture (e.g., with a sodium bicarbonate solution) and then extracting the product into an organic solvent like ethyl acetate. This will remove the acid catalyst and other water-soluble impurities.
Q3: Which purification techniques are most effective for this compound?
A3: The two most effective purification techniques for this compound are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities. Column chromatography is excellent for separating a mixture of components, while recrystallization is ideal for removing small amounts of impurities from a solid product.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring fractions. By spotting each fraction on a TLC plate and eluting with an appropriate solvent system, you can identify which fractions contain the pure product. The product spot should be well-separated from any impurity spots.
Q5: What is a suitable storage condition for purified this compound?
A5: Purified this compound, which is a liquid at room temperature, should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[1]
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Solution |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Poor separation of product and impurities | The solvent system is not optimal. | Perform a more thorough TLC analysis with various solvent ratios to find a system that provides good separation (Rf of the product around 0.3-0.4). A shallower gradient in polarity during elution can also improve separation. |
| Product elutes too quickly with the solvent front | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a higher ratio of the non-polar solvent (e.g., hexane). |
| Streaking or tailing of the product spot on TLC | The compound may be interacting too strongly with the silica gel, or the column may be overloaded. | Add a small amount of a more polar solvent (like methanol) or a few drops of an acid/base (like acetic acid or triethylamine, depending on the compound's nature) to the eluent. Ensure the amount of crude material is not excessive for the column size. |
Recrystallization
| Issue | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not a good solvent for the compound at high temperatures. | Try a different solvent or a solvent mixture. For a polar compound like this compound, polar solvents like isopropanol, ethanol, or mixtures with water could be effective. |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling is too rapid. The melting point of the solute is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent with a lower boiling point can also help. |
| No crystals form upon cooling. | The solution is not saturated enough, or crystallization is slow to initiate. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound. If the solution is not saturated, evaporate some of the solvent and cool again. |
| Low recovery of the purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility before filtration. |
Quantitative Data Summary
The following table summarizes typical results that can be expected from the purification of this compound. The actual values may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Achieved (by HPLC) | Typical Yield | Notes |
| Column Chromatography | > 98% | 70-90% | Yield is dependent on the separation efficiency and the number of fractions collected. |
| Recrystallization | > 99% | 60-85% | Most effective when the crude material is already of moderate purity. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
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Ethyl acetate
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Glass chromatography column
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Collection tubes
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TLC plates and developing chamber
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Rotary evaporator
Procedure:
-
TLC Analysis: Determine an optimal eluent system by performing TLC on the crude material with different ratios of hexane and ethyl acetate. A good starting point is a 7:3 hexane:ethyl acetate (v/v) mixture. The ideal system should give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack evenly. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial non-polar solvent mixture. Gradually increase the polarity by increasing the proportion of ethyl acetate.
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Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of this compound by recrystallization.
Materials:
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Crude this compound (should be a solid or semi-solid at room temperature for this method to be effective)
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A suitable solvent or solvent pair (e.g., isopropanol, ethanol/water, or ethyl acetate/hexane)
-
Erlenmeyer flask
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Hot plate
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Ice bath
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Büchner funnel and filter flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
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Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or air dry them to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making flowchart for troubleshooting common purification issues.
References
Identifying and removing byproducts from Methyl 4-(2-hydroxyethyl)benzoate synthesis.
Welcome to the technical support center for the synthesis of Methyl 4-(2-hydroxyethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this important intermediate.
I. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of 4-(2-hydroxyethyl)benzoic acid with methanol, catalyzed by an acid such as sulfuric acid.
Issue 1: Low or No Product Formation
-
Possible Cause 1: Inactive Catalyst.
-
Solution: Ensure the acid catalyst (e.g., concentrated sulfuric acid) is fresh and has been stored properly to prevent moisture absorption.
-
-
Possible Cause 2: Insufficient Reaction Time or Temperature.
-
Solution: The Fischer esterification is an equilibrium reaction. Ensure the reaction is refluxed for an adequate amount of time, typically several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider increasing the reaction temperature, if appropriate for the solvent.
-
-
Possible Cause 3: Presence of Water.
-
Solution: Water can shift the equilibrium back towards the starting materials. Use anhydrous methanol and ensure all glassware is thoroughly dried before use.
-
Issue 2: Presence of Significant Amounts of Unreacted Starting Material
-
Possible Cause 1: Insufficient Catalyst.
-
Solution: Increase the catalytic amount of acid. Typically, a small percentage of the total reaction volume is sufficient.
-
-
Possible Cause 2: Equilibrium Not Driven to Products.
-
Solution: Use a large excess of methanol to shift the equilibrium towards the formation of the ester.[1] Alternatively, remove water as it is formed using a Dean-Stark apparatus, although this is less common for simple esterifications with low-boiling alcohols like methanol.
-
Issue 3: Formation of a White Precipitate During Workup
-
Possible Cause: Unreacted 4-(2-hydroxyethyl)benzoic acid.
-
Solution: This is expected. During the aqueous workup, washing with a basic solution like sodium bicarbonate will extract the unreacted carboxylic acid into the aqueous layer. Acidification of this aqueous layer will precipitate the unreacted starting material, which can be recovered by filtration.[1]
-
Issue 4: Difficulty in Isolating the Pure Product
-
Possible Cause 1: Inefficient Extraction.
-
Solution: Ensure thorough mixing during the extraction process to maximize the transfer of the product into the organic layer. Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.
-
-
Possible Cause 2: Presence of Byproducts with Similar Polarity.
-
Solution: The primary byproducts to consider are the unreacted starting material and potentially a di-ester formed by the esterification of the hydroxyl group of one molecule with the carboxylic acid of another. Purification by column chromatography is often necessary.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are:
-
Unreacted 4-(2-hydroxyethyl)benzoic acid: Due to the equilibrium nature of the Fischer esterification.
-
Di-ester (2-(4-(methoxycarbonyl)phenoxy)ethyl 4-(2-hydroxyethyl)benzoate): Formed from the reaction between the hydroxyl group of the product or starting material with another molecule of 4-(2-hydroxyethyl)benzoic acid.
-
Polymers: In some cases, self-esterification can lead to the formation of polyesters, especially at higher temperatures.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v), can be used to separate the starting material, product, and potential byproducts on a silica gel plate. The spots can be visualized under UV light (254 nm). The starting material (a carboxylic acid) will have a lower Rf value than the less polar ester product.
Q3: How do I remove the unreacted 4-(2-hydroxyethyl)benzoic acid?
A3: Unreacted 4-(2-hydroxyethyl)benzoic acid can be removed by washing the organic extract with a mild aqueous base, such as 5% sodium bicarbonate solution.[1] The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. The layers are then separated.
Q4: What is the best method to purify the final product?
A4: After an initial workup involving extraction and washing, column chromatography on silica gel is the most effective method for obtaining high-purity this compound. A gradient elution system, starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50% ethyl acetate in hexanes), will allow for the separation of the product from less polar impurities and more polar byproducts.
Q5: What are the expected spectroscopic data for this compound?
A5: While specific experimental data can vary, representative spectroscopic data would be:
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.98 (d, 2H, Ar-H), ~7.35 (d, 2H, Ar-H), 3.92 (s, 3H, OCH₃), 3.90 (t, 2H, CH₂OH), 2.95 (t, 2H, Ar-CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~167.0 (C=O), ~145.0 (Ar-C), ~130.0 (Ar-CH), ~128.5 (Ar-C), ~127.0 (Ar-CH), 63.0 (CH₂OH), 52.0 (OCH₃), 38.0 (Ar-CH₂).
III. Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(2-hydroxyethyl)benzoic acid (1.0 eq).
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Add an excess of anhydrous methanol (e.g., 10-20 eq) to the flask.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (2x), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
IV. Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 4-(2-hydroxyethyl)benzoic acid | C₉H₁₀O₃ | 166.17 | Solid |
| Methanol | CH₄O | 32.04 | Liquid |
| This compound | C₁₀H₁₂O₃ | 180.20 | Liquid/Solid |
Table 2: Typical Purification Parameters
| Purification Step | Reagents/Solvents | Purpose | Expected Outcome |
| Extraction | Ethyl Acetate, Water | Separate product from water-soluble impurities | Product in organic phase |
| Washing | 5% Sodium Bicarbonate (aq) | Remove unreacted carboxylic acid | Acidic impurities in aqueous phase |
| Drying | Anhydrous Sodium Sulfate | Remove residual water | Dry organic phase |
| Column Chromatography | Silica Gel, Ethyl Acetate/Hexanes | Separate product from byproducts | Purified product |
V. Visualizations
References
Technical Support Center: Optimizing Coupling Reactions with Methyl 4-(2-hydroxyethyl)benzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving Methyl 4-(2-hydroxyethyl)benzoate. This versatile building block, with its nucleophilic hydroxyl group and modifiable aromatic ring, is valuable in organic synthesis, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
Section 1: Protecting Group Strategies for the Hydroxyl Group
The primary challenge in coupling reactions with this compound is the presence of the reactive hydroxyl group, which can interfere with many transition-metal-catalyzed cross-coupling reactions. Proper protection is often the first step to success.
Q1: Do I always need to protect the primary alcohol in this compound before attempting a Suzuki or Buchwald-Hartwig coupling on the aromatic ring?
A1: In most cases, yes. The free hydroxyl group is acidic enough to react with the strong bases typically used in these coupling reactions (e.g., alkoxides), which can quench the base and inhibit the catalyst. It can also act as a competing nucleophile. For Suzuki-Miyaura couplings, while some conditions tolerate free alcohols, protection is a safer strategy to ensure reproducibility and high yields.[1] For Buchwald-Hartwig aminations, which often employ very strong bases, protection is highly recommended to avoid side reactions and catalyst deactivation.[4]
Q2: What are the most common protecting groups for a primary alcohol like the one in my substrate, and what are the key considerations for choosing one?
A2: Silyl ethers are the most common and effective protecting groups for this purpose due to their ease of installation, stability under typical cross-coupling conditions, and mild removal. The choice depends on the required stability throughout your synthetic route.
| Protecting Group | Common Reagents for Protection | Stability | Common Reagents for Deprotection |
| Trimethylsilyl (TMS) | TMSCl, Imidazole, DCM | Least stable, sensitive to mild acid and moisture. | K₂CO₃/MeOH; mild aqueous acid (e.g., AcOH) |
| Triethylsilyl (TES) | TESCl, Imidazole, DCM/DMF | More stable than TMS. | Mild aqueous acid (e.g., AcOH, HCl) |
| tert-Butyldimethylsilyl (TBDMS/TBS) | TBDMSCl, Imidazole, DMF | Robust, stable to chromatography and a wide range of non-acidic/non-fluoride conditions.[4] | TBAF in THF; HF-Pyridine; aqueous HCl |
| tert-Butyldiphenylsilyl (TBDPS) | TBDPSCl, Imidazole, DMF | Very robust, offers high steric hindrance. | TBAF in THF (slower than TBDMS); HF-Pyridine |
Q3: My silyl-protected starting material is degrading during the Buchwald-Hartwig coupling, which uses NaOtBu at high temperatures. What is happening?
A3: TBDMS and other silyl ethers can be sensitive to strong bases at high temperatures, leading to cleavage.[4] If you observe this, consider the following troubleshooting steps:
-
Switch to a weaker base: Try using a carbonate or phosphate base like Cs₂CO₃ or K₃PO₄. These are often effective and are less likely to cleave silyl ethers.
-
Lower the reaction temperature: If possible, run the reaction at a lower temperature (e.g., 80 °C) for a longer time.
-
Use a more robust protecting group: If the issue persists, consider switching to a more stable protecting group like TBDPS or a benzyl ether (Bn), although the latter requires harsher deprotection conditions (hydrogenolysis).
Section 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds on the aromatic ring of (protected) this compound. To participate in this reaction, the aromatic ring must first be functionalized with a halide (e.g., Br, I) or a triflate (OTf).
Frequently Asked Questions & Troubleshooting
Q1: I am attempting a Suzuki coupling with my protected aryl bromide substrate, but I am getting very low yield and recovering mostly starting material. What are the most common causes?
A1: Low yield in Suzuki couplings often points to one of several key issues:
-
Inactive Catalyst: The Pd(0) active catalyst may not be forming or is decomposing. Ensure your solvent is properly degassed to remove oxygen, which can oxidize and deactivate the catalyst. Using a pre-catalyst can often give more reliable results.
-
Incorrect Base/Solvent Combination: The base is crucial for activating the boronic acid.[5] A common issue is poor solubility of the base (e.g., K₂CO₃, K₃PO₄) in the reaction solvent. Using a biphasic system (e.g., Toluene/Water or Dioxane/Water) can often resolve this.
-
Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen). Using a slight excess (1.2-1.5 equivalents) of the boronic acid can compensate for some degradation. Storing boronic acids in a desiccator is recommended.
Q2: My reaction is producing a significant amount of a side product that appears to be a dimer of my boronic acid coupling partner (homo-coupling). How can I prevent this?
A2: Homo-coupling is a common side reaction. It can be minimized by:
-
Thoroughly Degassing: Oxygen can promote the homo-coupling of boronic acids. Ensure your reaction flask and solvents are rigorously purged with an inert gas like argon or nitrogen.
-
Optimizing the Pd:Ligand Ratio: An incorrect ratio can lead to catalyst species that favor homo-coupling. A 1:2 or 1:2.2 ratio of Pd to phosphine ligand is a good starting point for many systems.
-
Controlling Reagent Addition: Adding the aryl halide slowly to the mixture of the catalyst, base, and boronic acid can sometimes suppress homo-coupling.
Data Presentation: Representative Conditions
The following table shows illustrative data for the Suzuki-Miyaura coupling of a generic protected aryl bromide with phenylboronic acid. This demonstrates how reaction parameters can be optimized for higher yield.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 8 | 95 |
This is representative data to illustrate an optimization workflow and not from experiments on the specific target molecule.
Experimental Protocols
Protocol 1: Protection of this compound with TBDMSCl
-
Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add imidazole (1.5 eq) and stir until dissolved.
-
Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Methyl 4-(2-(tert-butyldimethylsilyloxy)ethyl)benzoate.
Protocol 2: Suzuki-Miyaura Coupling of a Protected Aryl Bromide
-
To an oven-dried Schlenk flask, add the protected aryl bromide (e.g., Methyl 4-bromo-3-(2-(tert-butyldimethylsilyloxy)ethyl)benzoate, 1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), and Cs₂CO₃ (2.0 eq).
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 16 hours, monitoring by LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization: Experimental Workflow
Section 3: Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds, coupling an amine with the (protected and halogenated) aromatic ring. The choice of ligand and base is critical for success.[6][7]
Frequently Asked Questions & Troubleshooting
Q1: My Buchwald-Hartwig amination is not working. I see no product formation. What should I check first?
A1: The most critical components of a Buchwald-Hartwig amination are the ligand, base, and solvent.
-
Ligand Choice: The ligand is not a "one-size-fits-all" component. The choice depends heavily on the amine (primary, secondary, hindered) and the aryl halide. For primary amines, ligands like BrettPhos are often effective. For general screening, biaryl phosphine ligands like XPhos or RuPhos are good starting points.[8]
-
Base Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common, but others like Lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective. Ensure your base is fresh and has been handled under anhydrous conditions.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. Ensure they are properly dried and degassed.
Q2: I'm getting a dark black precipitate in my reaction, and it has stalled. What does this mean?
A2: The formation of a black precipitate is likely "palladium black," which is finely divided, inactive palladium metal.[8] This indicates your catalyst has decomposed and fallen out of the catalytic cycle. This can be caused by:
-
Oxygen: The reaction is highly sensitive to oxygen. Use Schlenk techniques or a glovebox.
-
High Temperatures: Excessive heat (>120 °C) can promote catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.
-
Substrate-Poisoning: Certain functional groups can coordinate to the palladium and poison the catalyst. If your amine or aryl halide contains other potentially coordinating groups (e.g., thiols), they may need to be protected.
Q3: My substrate contains a methyl ester. Will the strong base (NaOtBu) cause saponification (hydrolysis) of the ester?
A3: This is a valid concern. Saponification can be a competing side reaction, especially at elevated temperatures. To mitigate this:
-
Use a Weaker Base: Switching to K₃PO₄ or Cs₂CO₃ can prevent ester hydrolysis, although this may require a more active catalyst system (e.g., a more electron-rich ligand) or higher temperatures to achieve a good reaction rate.
-
Use a Hindered Base: A bulkier base like Lithium bis(trimethylsilyl)amide (LiHMDS) is sometimes less prone to attacking sterically accessible esters.
-
Optimize Temperature and Time: Run the reaction at the lowest temperature that gives a reasonable rate to minimize the time the ester is exposed to the strong base at high heat.
Data Presentation: Representative Conditions
The following table shows illustrative data for the Buchwald-Hartwig amination of a generic protected aryl bromide with morpholine, demonstrating the critical role of the ligand.
| Entry | Pd Pre-catalyst (2 mol%) | Ligand (4 mol%) | Base (1.4 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | P(t-Bu)₃ | NaOtBu | Toluene | 100 | 18 | 75 |
| 2 | Pd₂(dba)₃ | Xantphos | NaOtBu | Dioxane | 100 | 18 | 68 |
| 3 | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 12 | 91 |
| 4 | Pd₂(dba)₃ | BippyPhos | K₃PO₄ | Toluene | 110 | 24 | 85 |
This is representative data to illustrate an optimization workflow and not from experiments on the specific target molecule.[9]
Visualization: Troubleshooting Workflow
Section 4: Reactions at the Hydroxyl Group
The primary alcohol of this compound is a versatile handle for modifications, most commonly through esterification or etherification.
Frequently Asked Questions & Troubleshooting
Q1: I am trying to perform a simple Fischer esterification with my substrate and a carboxylic acid, but the yield is very low. How can I improve it?
A1: Fischer esterification is an equilibrium-limited reaction.[9][10] To drive the reaction towards the product, you must remove water as it is formed. Common strategies include:
-
Use a Dean-Stark Trap: If your reaction solvent forms an azeotrope with water (e.g., toluene, benzene), a Dean-Stark apparatus is highly effective at physically removing water from the reaction.
-
Use an Excess of a Reagent: Using a large excess of either the alcohol or the carboxylic acid can shift the equilibrium towards the product. Methanol is often used in excess when esterifying benzoic acid for this reason.[11]
-
Use a Dehydrating Agent: Adding a dehydrating agent like molecular sieves can sequester the water byproduct.
Q2: What conditions are recommended for a Williamson ether synthesis with this substrate?
A2: The Williamson ether synthesis involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
-
Deprotonation: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. The reaction of the alcohol with NaH will generate hydrogen gas, so ensure the reaction is properly vented.
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) to the solution of the alkoxide. The reaction may require gentle heating to proceed at a reasonable rate.
-
Troubleshooting: If the reaction is slow, ensure your NaH is fresh and your solvent is scrupulously dry. If you see elimination side products (especially with secondary or tertiary alkyl halides), try running the reaction at a lower temperature.
Experimental Protocol
Protocol 3: Fischer Esterification
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), the desired carboxylic acid (1.5 eq), and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) (approx. 5 mol%).
-
Heat the mixture to reflux for 4-24 hours, monitoring by TLC. If using a Dean-Stark trap, monitor water collection.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst and remove unreacted carboxylic acid.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Section 5: Application in Targeted Protein Degradation (PROTACs)
This compound is a known linker used in the synthesis of PROTACs.[1][3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[12] Understanding the signaling pathways of the recruited E3 ligases is crucial for drug development professionals.
Relevant Signaling Pathways
Two of the most commonly recruited E3 ligase complexes are the CRL4-CRBN (Cereblon) and VHL-ElonginB/C-Cullin2 (von Hippel-Lindau) complexes.
Von Hippel-Lindau (VHL) Pathway: Under normal oxygen conditions (normoxia), the VHL complex recognizes and polyubiquitinates the alpha subunits of Hypoxia-Inducible Factors (HIFs), marking them for proteasomal degradation. Loss of VHL function leads to the accumulation of HIFs, which drives the transcription of genes involved in angiogenesis (e.g., VEGF) and cell metabolism, promoting tumor growth.[13][14][15][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 8. benchchem.com [benchchem.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. youtube.com [youtube.com]
- 11. Reactive Kinetics of Methyl Benzoate Synthesis by Esterification-Academax [academax.com]
- 12. benchchem.com [benchchem.com]
- 13. Von Hippel-Lindau Tumor Suppressor Pathways & Corresponding Therapeutics in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
Troubleshooting low solubility of Methyl 4-(2-hydroxyethyl)benzoate in reaction media.
Welcome to the technical support center for Methyl 4-(2-hydroxyethyl)benzoate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during its use in chemical synthesis, with a primary focus on addressing challenges related to its solubility in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a bifunctional organic molecule containing both a methyl ester and a primary hydroxyl group. This structure imparts a moderate polarity. Generally, it is expected to be soluble in polar organic solvents and have limited solubility in nonpolar organic solvents and water.
Q2: I am observing low solubility of this compound in my reaction. What are the initial troubleshooting steps?
A2: Low solubility can often be addressed by:
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Solvent Selection: Ensure you are using an appropriate solvent. Based on its structure, polar solvents are a good starting point.
-
Temperature Adjustment: Gently heating the reaction mixture can significantly increase the solubility of your compound.
-
Co-solvent System: Introducing a small amount of a co-solvent in which the compound is highly soluble can improve the overall solubility in the reaction medium.
-
Sonication: Applying ultrasonic waves can help to break down solute aggregates and enhance dissolution.
Q3: Which solvents are recommended for reactions involving this compound?
A3: The choice of solvent is highly dependent on the specific reaction being performed.
-
For reactions involving the hydroxyl group, such as Williamson ether synthesis , polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are often employed to solvate the alkoxide intermediate.
-
For esterification reactions at the hydroxyl group, a non-participating solvent like dichloromethane (DCM) or toluene might be suitable, depending on the other reactants and reagents.
-
Reactions involving the ester group, such as hydrolysis or transesterification , are often carried out in the corresponding alcohol (e.g., methanol for methanolysis) or a mixture of water and a miscible co-solvent like THF or dioxane.[1]
Troubleshooting Guides
Issue 1: Poor Solubility in a Nonpolar Solvent System
Symptoms:
-
The reactant, this compound, does not fully dissolve in a nonpolar solvent (e.g., hexane, toluene) at the desired reaction concentration.
-
The reaction is sluggish or does not proceed to completion, likely due to the limited availability of the dissolved reactant.
Troubleshooting Steps:
-
Introduce a Polar Co-solvent: Add a minimal amount of a polar aprotic co-solvent such as THF or dioxane to the reaction mixture. This can significantly enhance the solubility of the polar reactant in the bulk nonpolar medium. Start with 5-10% (v/v) of the co-solvent and observe the effect on solubility.
-
Phase-Transfer Catalysis: If the reaction involves an ionic reagent, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to transport the reagent into the organic phase where it can react with the dissolved this compound.
-
Solvent-Free Conditions: For certain reactions, such as some cross-coupling reactions, solid-state techniques like ball milling can be an effective alternative to overcome solubility issues entirely.
Issue 2: Precipitation of Reactant or Product Upon Temperature Change
Symptoms:
-
This compound dissolves upon heating but precipitates out of the solution as the reaction mixture cools to room temperature.
-
The desired product precipitates during the course of the reaction or upon cooling.
Troubleshooting Steps:
-
Maintain Elevated Temperature: If the reaction is stable at higher temperatures, consider maintaining the elevated temperature throughout the reaction and workup process until the product is isolated.
-
Solvent Mixture Optimization: The composition of the solvent system may need to be adjusted. A higher proportion of a solvent in which the compound is more soluble can prevent precipitation upon cooling.
-
Hot Filtration: If the precipitate is an impurity, a hot filtration step can be performed to remove it while the desired compound remains in solution. Conversely, if the precipitate is the desired product, this can be an effective method of purification.
Data Presentation
While specific quantitative solubility data for this compound is not widely available in the literature, the following table provides qualitative solubility information based on the behavior of structurally similar compounds, such as methylparaben and ethylparaben, and general principles of organic chemistry.
Table 1: Estimated Qualitative Solubility of this compound
| Solvent | Polarity | Expected Solubility | Rationale |
| Water | High | Slightly Soluble | The polar hydroxyl and ester groups can hydrogen bond with water, but the aromatic ring is hydrophobic. |
| Methanol, Ethanol | High | Soluble | "Like dissolves like"; the alcohol solvents are polar and can hydrogen bond with the hydroxyl and ester groups. |
| Acetone | Medium-High | Soluble | A polar aprotic solvent that can effectively solvate the polar functional groups. |
| Dichloromethane (DCM) | Medium | Soluble | A common solvent for a wide range of organic compounds with moderate polarity. |
| Tetrahydrofuran (THF) | Medium | Soluble | A polar aprotic ether that is a good solvent for many organic reactions. |
| Ethyl Acetate | Medium | Soluble | An ester solvent with moderate polarity. |
| Toluene | Low | Sparingly Soluble | A nonpolar aromatic solvent; solubility is expected to be limited due to the polar functional groups of the solute. |
| Hexane | Low | Insoluble | A nonpolar aliphatic solvent; significant solubility is not expected. |
| Dimethylformamide (DMF) | High | Very Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |
| Dimethyl sulfoxide (DMSO) | High | Very Soluble | A highly polar aprotic solvent with strong solvating capabilities. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol provides a general method for quickly assessing the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, THF, toluene, dichloromethane)
-
Small vials or test tubes (e.g., 1-dram vials)
-
Vortex mixer or magnetic stirrer
-
Graduated pipettes or syringes
Procedure:
-
Preparation: To a clean, dry vial, add a pre-weighed amount of this compound (e.g., 10 mg).
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 0.1 mL) to the vial.
-
Dissolution Attempt: Vigorously agitate the mixture using a vortex mixer or a magnetic stirrer for 1-2 minutes at room temperature.
-
Observation: Visually inspect the mixture to determine if the solid has completely dissolved.
-
Incremental Solvent Addition: If the solid has not dissolved, continue to add the solvent in measured increments (e.g., 0.1 mL), with agitation after each addition, until the solid is fully dissolved or a maximum volume (e.g., 1 mL) has been reached.
-
Quantification: Record the total volume of solvent required to dissolve the solid. This can be used to estimate the solubility (e.g., if 10 mg dissolves in 0.5 mL, the approximate solubility is 20 mg/mL or 2 g/100mL).
-
Heating: If the compound is not soluble at room temperature, gently warm the mixture and observe any changes in solubility. Note the temperature at which dissolution occurs.
Mandatory Visualization
Below are diagrams illustrating key concepts for troubleshooting and understanding the chemical behavior of this compound.
Caption: Troubleshooting workflow for low solubility.
Caption: Common reaction pathways for the compound.
References
Preventing hydrolysis of the ester group in Methyl 4-(2-hydroxyethyl)benzoate.
Technical Support Center: Methyl 4-(2-hydroxyethyl)benzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of the ester group in this compound during experimental procedures.
Troubleshooting Guide: Preventing Ester Hydrolysis
This guide addresses common issues encountered during experiments that can lead to the unwanted hydrolysis of this compound into 4-(2-hydroxyethyl)benzoic acid and methanol.
Issue 1: Significant hydrolysis of the ester is observed in the final product after a reaction.
-
Question: My reaction was performed in a non-aqueous solvent, but I'm still seeing the hydrolyzed carboxylic acid by-product. What could be the cause?
-
Answer: Unintended hydrolysis in non-aqueous systems is typically due to residual moisture.
-
Solvent Purity: Ensure that all solvents are strictly anhydrous. Use freshly opened bottles of anhydrous solvents or dry them using appropriate methods, such as distillation over a drying agent or passing them through a column of activated alumina.
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Reagent Purity: Some reagents may be hygroscopic (water-absorbing) or may not have been stored under anhydrous conditions. Handle hygroscopic reagents in a glove box or under a positive pressure of an inert gas like nitrogen or argon.[1]
-
Glassware: Glassware can adsorb moisture from the atmosphere. Dry all glassware in an oven at a temperature above 120°C for several hours and allow it to cool in a desiccator before use.[1]
-
Atmosphere: If the reaction is sensitive to moisture, it should be set up and run under an inert atmosphere (nitrogen or argon). Use a drying tube on the condenser for reactions that need to be open to the atmosphere.[1]
-
Issue 2: The ester is hydrolyzing during the aqueous workup procedure.
-
Question: My reaction seems to go to completion, but I lose a significant amount of my product during extraction and washing. How can I prevent this?
-
Answer: Aqueous workup steps, especially those involving basic solutions, create an ideal environment for ester hydrolysis.[2]
-
Temperature Control: Perform all aqueous washes with ice-cold solutions. Lowering the temperature significantly slows the rate of hydrolysis.[1][2]
-
Avoid Strong Bases: For neutralizing acidic catalysts, use a weak inorganic base like cold, saturated sodium bicarbonate (NaHCO₃) solution instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), which aggressively catalyze hydrolysis (saponification).[2]
-
Minimize Contact Time: Do not let the organic and aqueous layers remain in contact for extended periods. Separate the layers promptly after shaking.
-
Thorough Drying: After the final wash, ensure the organic layer is thoroughly dried with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all traces of water before solvent evaporation.[2]
-
Issue 3: The ester is not stable during a subsequent reaction step (e.g., modification of the hydroxyl group).
-
Question: I'm trying to perform a reaction on the hydroxyl group of this compound, but the ester group is also reacting or hydrolyzing. What should I do?
-
Answer: If the reaction conditions required for modifying the hydroxyl group are harsh (strongly acidic or basic), it may be necessary to protect the hydroxyl group first under milder conditions, perform the desired reaction on the ester, and then deprotect the hydroxyl group. However, in your case, since the ester is the sensitive group, you should choose reaction conditions for modifying the hydroxyl group that are compatible with the ester. If that is not possible, consider synthesizing the molecule via a different route where the ester is formed in the final step.
Frequently Asked Questions (FAQs)
-
Q1: What is ester hydrolysis?
-
A1: Ester hydrolysis is a chemical reaction in which an ester bond is cleaved by reacting with water to form a carboxylic acid and an alcohol.[1][2] This reaction can be catalyzed by both acids and bases.[1][3]
-
Q2: At what pH is the ester group of this compound most stable?
-
A2: The rate of ester hydrolysis is generally at its minimum in a slightly acidic to neutral pH range, typically between pH 4 and 6.[1] Both strongly acidic and strongly basic conditions will significantly accelerate the rate of hydrolysis.[1]
-
Q3: How does temperature affect the stability of the ester?
-
A3: The rate of hydrolysis increases with temperature.[1] To minimize hydrolysis, reactions and workups should be carried out at the lowest temperature that is practical for the desired transformation.
-
Q4: Should I use a protecting group for the hydroxyl moiety?
-
A4: Protecting the primary alcohol is a common strategy when the intended reaction conditions might affect the hydroxyl group. Common protecting groups for alcohols include silyl ethers (like TBDMS), which are stable under a variety of conditions but can be removed with fluoride ions or acid.[4][5] The decision to use a protecting group depends on the specific subsequent reaction steps.
-
Q5: Are there any chemical stabilizers I can add to prevent hydrolysis?
-
A5: Yes, certain chemical stabilizers can be used. For instance, carbodiimides can be added to scavenge any carboxylic acid that is formed, thus preventing the reverse reaction from reaching equilibrium.[6] Additionally, maintaining a low moisture environment and controlling the pH are the most effective strategies.[3][6]
Data Presentation
Table 1: Influence of pH and Temperature on the Rate of Ester Hydrolysis
| Parameter | Condition | Relative Rate of Hydrolysis | Stability of Ester |
| pH | Strongly Acidic (pH < 3) | Very High | Very Low |
| Slightly Acidic (pH 4-6) | Very Low | Very High | |
| Neutral (pH 7) | Low | High | |
| Strongly Basic (pH > 9) | Very High (Saponification) | Very Low | |
| Temperature | Low (0 - 4 °C) | Very Low | Very High |
| Room Temperature (20-25 °C) | Moderate | Moderate | |
| High (> 50 °C) | High | Low |
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction
This protocol provides a general workflow for performing a reaction where the stability of the ester in this compound is critical.
-
Glassware Preparation: Dry all necessary glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at >120°C for at least 4 hours. Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent and Solvent Preparation: Use anhydrous solvents directly from a freshly opened bottle or from a solvent purification system. Ensure all reagents are anhydrous and handle any hygroscopic materials in a glovebox or under an inert atmosphere.
-
Reaction Setup: Add the reagents to the reaction flask under a positive pressure of inert gas. If a liquid is to be added, use a syringe through a rubber septum.
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. If the reaction requires heating, attach a condenser and a drying tube filled with a desiccant (e.g., calcium chloride) to the top.
-
Monitoring: Monitor the reaction's progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2: Workup Procedure to Minimize Hydrolysis
This protocol outlines the steps for working up a reaction mixture containing an ester to minimize its degradation.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0°C in an ice bath.
-
Quenching: Slowly add the reaction mixture to a separatory funnel containing an ice-cold, saturated aqueous solution of a weak base like sodium bicarbonate (if the reaction was run under acidic conditions) or a weak acid like ammonium chloride (if the reaction was run under basic conditions).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times. Perform the extractions quickly.
-
Washing: Wash the combined organic layers with ice-cold brine (saturated aqueous NaCl solution). This helps to remove most of the dissolved water.
-
Drying: Drain the organic layer into a flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Add the drying agent until it no longer clumps together.
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure at a low temperature to obtain the crude product.
Visualizations
Caption: Factors leading to the hydrolysis of the ester group.
Caption: Troubleshooting workflow for diagnosing ester hydrolysis.
References
Technical Support Center: PROTACs with Methyl 4-(2-hydroxyethyl)benzoate Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Proteolysis Targeting Chimeras (PROTACs) containing a Methyl 4-(2-hydroxyethyl)benzoate linker or similar ester-based chemical structures.
Troubleshooting Guides
This section offers structured guidance for common experimental issues.
Issue 1: Low or No Target Protein Degradation in Cellular Assays
Symptom: Your PROTAC, which contains a this compound linker, is not inducing the degradation of the target protein in your cell-based assay.
Possible Cause: The methyl ester in the linker is susceptible to hydrolysis by intracellular esterases, cleaving the PROTAC into its constituent warhead and E3 ligase ligand, thus preventing the formation of a productive ternary complex.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an inactive PROTAC.
Issue 2: PROTAC is Stable in Human Plasma but Shows Rapid Clearance in Mouse PK Studies
Symptom: Your PROTAC demonstrates acceptable stability in human plasma assays, but in vivo pharmacokinetic (PK) studies in mice show rapid clearance and low exposure.
Possible Cause: There are significant species differences in plasma esterase activity. Mouse plasma is known to have substantially higher carboxylesterase activity compared to human plasma, which can lead to rapid hydrolysis of the ester linker in mice.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for species-dependent stability.
Frequently Asked Questions (FAQs)
Q1: Why is a methyl ester, like that in the this compound linker, used in PROTACs if it's potentially unstable?
A1: Methyl esters can be incorporated for several reasons. They can serve as synthetic handles that are later hydrolyzed to carboxylic acids for coupling reactions.[2][3] In the final PROTAC structure, an ester might be used as a bioisosteric replacement for an amide to improve physicochemical properties such as cell permeability.[4][5][6] Replacing a polar amide with a less polar ester can reduce the number of hydrogen bond donors, potentially enhancing the molecule's ability to cross cell membranes.[1]
Q2: How stable are methyl ester linkers in typical in vitro assays?
A2: The stability is highly context-dependent. While esters are generally more prone to hydrolysis than amides, their stability in a PROTAC is influenced by:
-
Steric Hindrance: Bulky chemical groups near the ester, such as the warhead or E3 ligase ligand, can physically shield it from enzymatic attack by esterases, leading to significantly improved stability.[1][4] Some studies have shown that ester-containing PROTACs with large, sterically shielding ligands exhibit minimal degradation in human plasma over 90 minutes.[4]
-
Biological Matrix: Stability varies between different in vitro systems. For example, mouse plasma has much higher carboxylesterase activity than human plasma, which can cause rapid degradation that wouldn't be seen in human-derived matrices.[1]
-
Enzyme Presence: The specific enzymes in the assay system are crucial. Plasma contains esterases, while cell lysates and liver microsomes contain a broader range of metabolic enzymes.[1]
Q3: My PROTAC is stable in a plasma stability assay but shows no target degradation in my cellular assay. Could the methyl ester linker be the issue?
A3: Yes, this is a plausible scenario. The PROTAC could be stable in plasma but then be rapidly hydrolyzed by intracellular carboxylesterases upon entering the cell.[1] This would cleave the PROTAC into its two separate components, rendering it inactive for inducing protein degradation. This highlights the importance of assessing PROTAC stability in multiple relevant biological matrices, including cell lysates.[1]
Q4: What are the primary degradation products I should look for if I suspect ester hydrolysis?
A4: If the methyl ester linker is hydrolyzed, you should expect to see two primary degradation products when analyzing your samples by LC-MS/MS:
-
The warhead molecule with the linker cleaved, resulting in a carboxylic acid.
-
The E3 ligase ligand with its portion of the linker.
Detecting these metabolites provides strong evidence of linker instability.
Q5: What structural modifications can I make to improve the stability of a PROTAC with a methyl ester linker?
A5: To enhance stability, consider these linker redesign strategies:
-
Amide Replacement: The most direct approach is to replace the labile ester bond with a more stable amide bond.[1]
-
Introduce Steric Bulk: Add larger, bulky chemical groups adjacent to the ester moiety. This steric hindrance can physically block esterases from accessing and cleaving the ester bond.[4][7]
-
Increase Rigidity: Replacing flexible linkers with more rigid structures, such as piperazine or phenyl rings, can sometimes shield metabolically vulnerable sites.[8]
Data Presentation
Table 1: Comparative Stability of Amide vs. Ester-Containing Compounds in Human Plasma
This table summarizes data on the percentage of compound remaining after incubation in human plasma, highlighting the general trend of higher stability for amides compared to esters, especially with smaller, less sterically hindered substituents.
| Compound Pair | Linker Type | Substituent Size | % Compound Remaining at 90 min | Reference |
| Pair 1 | Amide | Small | >90% | [4] |
| Ester | Small | 10-40% | [4] | |
| Pair 2 | Amide | Large/Bulky | >90% | [4] |
| Ester | Large/Bulky | 90-96% | [4] |
Data is generalized from trends reported in the cited literature. Actual values are highly compound-specific.
Experimental Protocols
Protocol 1: Plasma Stability Assay
Objective: To assess the stability of a PROTAC in the presence of plasma enzymes.
Methodology:
-
Preparation: Prepare a stock solution (e.g., 10 mM in DMSO) of the test PROTAC.
-
Reaction Mixture: Pre-warm pooled plasma (e.g., human, mouse, or rat) to 37°C.
-
Incubation: In a 96-well plate, initiate the reaction by adding the PROTAC stock solution to the pre-warmed plasma to a final concentration of 1 µM. Mix gently.
-
Time Points: Incubate the plate at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Quenching: Stop the reaction at each time point by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard. This will precipitate the plasma proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Quantification: Analyze the concentration of the remaining parent PROTAC in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining PROTAC against time and determine the in vitro half-life (t½).[9][10]
Protocol 2: Cell Lysate Stability Assay
Objective: To evaluate the stability of a PROTAC in the presence of intracellular enzymes.
Methodology:
-
Lysate Preparation: Harvest cultured cells, wash with cold PBS, and lyse them using a suitable lysis buffer (e.g., RIPA buffer without protease inhibitors, or through sonication in PBS). Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
Reaction Mixture: In a microcentrifuge tube, combine the cell lysate (normalized by protein concentration) with the test PROTAC to a final concentration of 1 µM.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Quenching & Processing: Stop the reaction by adding ice-cold acetonitrile with an internal standard, then process the samples as described in the plasma stability protocol.
-
Quantification: Analyze the remaining parent PROTAC concentration using LC-MS/MS.
-
Data Analysis: Calculate the degradation rate and half-life of the PROTAC in the cellular environment.
Protocol 3: Esterase Inhibition Assay
Objective: To confirm if degradation is mediated by esterases.
Methodology:
-
Setup: Prepare two parallel sets of stability assays (using either plasma or cell lysate as the matrix).
-
Inhibitor Group: To one set of reactions, add a broad-spectrum esterase inhibitor, such as bis(4-nitrophenyl) phosphate (BNPP), and pre-incubate for 10-15 minutes at 37°C.
-
Control Group: The other set of reactions will not contain the inhibitor.
-
Initiation & Incubation: Add the test PROTAC to both sets of reactions to initiate the experiment. Incubate and collect time points as described in the previous protocols.
-
Analysis: Quantify the remaining PROTAC in both the inhibitor and control groups.
-
Interpretation: If the PROTAC is significantly more stable in the presence of the esterase inhibitor, it provides strong evidence that esterase-mediated hydrolysis is the primary degradation pathway.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
How to monitor the progress of reactions involving Methyl 4-(2-hydroxyethyl)benzoate.
Technical Support Center: Monitoring Reactions of Methyl 4-(2-hydroxyethyl)benzoate
Welcome to the technical support center for monitoring chemical reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions, detailed protocols, and troubleshooting advice for common analytical techniques.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the progress of reactions with this compound?
A1: The choice of technique depends on the reaction type, available equipment, and the need for quantitative data. The most common and effective methods include:
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Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative checks of reaction progress by observing the disappearance of the starting material and the appearance of the product. It is fast, inexpensive, and requires minimal sample.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products. It is highly reproducible and can separate complex mixtures.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. It offers excellent separation and quantification capabilities, often coupled with Mass Spectrometry (GC-MS) for structural identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used to quantify the relative amounts of starting material and product in a crude reaction mixture by integrating characteristic peaks.[2][3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for tracking the appearance or disappearance of specific functional groups (e.g., the hydroxyl group or a newly formed carbonyl group).
Q2: My product and starting material have very similar Rf values on the TLC plate. How can I improve their separation?
A2: When spots have similar Retention Factor (Rf) values, it indicates that the chosen solvent system (mobile phase) is not optimal for separation.[4] Here are several strategies to improve resolution:
-
Adjust Solvent Polarity: If using a normal-phase silica plate, a slight decrease in the polarity of the mobile phase may increase the separation. For example, if you are using a 1:1 mixture of hexane and ethyl acetate, try changing to a 2:1 or 3:1 ratio.[5][6] Conversely, if the spots are too high on the plate, decrease the polarity.[7]
-
Change Solvent System: Sometimes, changing the solvent components entirely provides better selectivity. For instance, replacing ethyl acetate with diethyl ether or adding a small amount of methanol or dichloromethane can alter the interactions between the compounds and the stationary phase.[4]
-
Use a Co-spot: Always run a "co-spot" lane, where you spot both the starting material and the reaction mixture at the same origin. This helps to definitively identify the starting material spot in your reaction lane, even if the separation is minimal.[1]
Q3: I am monitoring my reaction with HPLC, but the peaks for my starting material and product are overlapping. What should I do?
A3: Peak co-elution in HPLC is a common issue that can often be resolved by modifying the chromatographic conditions:
-
Change Mobile Phase Composition: In reversed-phase HPLC (e.g., with a C18 column), increasing the aqueous component of the mobile phase will generally increase the retention time of polar compounds and may improve separation.[8]
-
Introduce a Gradient: If an isocratic method (constant mobile phase composition) fails, a gradient elution can be effective. A shallow gradient, where the organic solvent concentration changes slowly, can often resolve closely eluting peaks.
-
Modify Mobile Phase pH: If your compounds have ionizable groups, adjusting the pH of the mobile phase can significantly alter their retention times and improve separation.[9]
-
Change the Column: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., a Phenyl-Hexyl or a C8 column) can provide the necessary selectivity.[8][10]
Q4: How do I prepare a sample from my reaction mixture for NMR analysis?
A4: To monitor a reaction using NMR, you can analyze the crude reaction mixture.
-
Take an Aliquot: Withdraw a small sample (e.g., 0.1 mL) from the reaction.
-
Remove Reaction Solvent: If the reaction solvent is not deuterated, it must be removed. This is typically done by evaporating the solvent under reduced pressure (e.g., using a rotary evaporator) or by blowing a gentle stream of nitrogen over the sample.
-
Dissolve in Deuterated Solvent: Dissolve the resulting residue in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Filter if Necessary: If the solution contains solid particles, filter it through a small plug of glass wool or celite in a Pasteur pipette directly into the NMR tube to prevent poor shimming and broad peaks.[11]
-
Transfer to NMR Tube: Transfer the filtered solution to a clean NMR tube to the appropriate height (typically 4-5 cm).[7]
Troubleshooting Guides
This section addresses specific problems you may encounter while monitoring reactions of this compound.
Scenario 1: Monitoring the Oxidation of the Hydroxyl Group
(Reaction: this compound → Methyl 4-(2-oxoethyl)benzoate or Methyl 4-(formyl)benzoate)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or elongated spots | Sample is too concentrated; Reaction mixture contains highly polar byproducts or salts. | Dilute the sample before spotting; Perform a mini-workup: dilute the aliquot with ethyl acetate, wash with brine, dry, and then spot.[12][13] |
| Product spot is very close to the starting material spot | The polarity difference between the alcohol and the aldehyde is small. | Use a less polar solvent system (e.g., increase the hexane:ethyl acetate ratio from 1:1 to 3:1) to increase separation.[4] |
| A new spot appears, but the starting material spot does not disappear | The reaction is incomplete or has stalled; The new spot is a side product, and the starting material is not reacting. | Allow the reaction to run longer and take time points; Check reaction conditions (temperature, catalyst, etc.). |
| No product spot is visible | The reaction has not started; The product is not UV-active or does not stain. | Confirm reaction setup; Use a different visualization technique (e.g., potassium permanganate stain, which reacts with alcohols and aldehydes). |
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or tailing peaks | Column contamination or degradation; Incompatible sample solvent. | Flush the column with a strong solvent; Ensure the sample is dissolved in the mobile phase or a weaker solvent.[14] |
| Poor resolution between alcohol and aldehyde peaks | The mobile phase is too strong (too much organic solvent). | Increase the polarity of the mobile phase (e.g., decrease acetonitrile percentage) to increase retention and improve separation.[8] |
| Drifting retention times | Column temperature fluctuations; Mobile phase composition is changing (e.g., evaporation). | Use a column oven for stable temperature control; Prepare fresh mobile phase and keep the reservoir covered.[9] |
| Ghost peaks appear in the chromatogram | Contamination from the injector or previous runs. | Run a blank gradient (mobile phase only) to wash the system; Ensure proper needle wash settings on the autosampler. |
Scenario 2: Monitoring Esterification/Etherification of the Hydroxyl Group
(Reaction: this compound + R-COOH → Methyl 4-(2-acyloxyethyl)benzoate)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks | Injector problem (e.g., clogged syringe); Sample is not volatile enough. | Clean or replace the syringe; Check GC inlet and oven temperatures to ensure they are appropriate for your compounds. |
| Peak tailing | Active sites in the injector liner or column are interacting with the hydroxyl group. | Use a deactivated liner; Derivatize the sample (e.g., silylation of the -OH group) to make it less polar and more volatile. |
| Poor peak separation | Temperature program is not optimal. | Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting compounds.[15] |
| Retention time shifts | Inconsistent carrier gas flow rate; Column aging. | Check for leaks in the gas lines; Condition the column or trim a small portion from the inlet.[15] |
Data Presentation: Expected Analytical Data
The following tables provide estimated data for monitoring common reactions. Note: Actual values will depend on the specific experimental conditions.
Table 1: Comparative Data for Oxidation Reaction
(Reactant: this compound vs. Product: Methyl 4-(formyl)benzoate)
| Analytical Technique | Parameter | Reactant (Alcohol) | Product (Aldehyde) | Rationale for Difference |
| TLC | Rf Value | ~0.3 | ~0.5 | The product aldehyde is less polar than the reactant alcohol, so it travels further up the silica plate. |
| HPLC (Reversed-Phase) | Retention Time | ~5.2 min | ~6.5 min | The alcohol is more polar and will elute earlier in a typical reversed-phase system. The less polar aldehyde interacts more strongly with the C18 stationary phase.[16] |
| ¹H NMR | Diagnostic Peak | ~3.9 ppm (-CH₂OH) | ~9.9 ppm (-CHO) | The aldehyde proton is highly deshielded and appears far downfield.[17] |
| FTIR | Diagnostic Peak | ~3400 cm⁻¹ (broad, O-H) | ~1705 cm⁻¹ (sharp, C=O) | Disappearance of the broad O-H stretch and appearance of a new aldehyde C=O stretch are key indicators.[18][19] |
Conditions:
-
TLC: Silica gel plate, 3:1 Hexane:Ethyl Acetate mobile phase.
-
HPLC: C18 column (4.6 x 150 mm), 50:50 Acetonitrile:Water mobile phase, 1 mL/min.
-
NMR: CDCl₃ solvent.
-
FTIR: Neat or as a thin film.
Table 2: Comparative Data for Esterification Reaction
(Reactant: this compound vs. Product: Methyl 4-(2-acetoxyethyl)benzoate)
| Analytical Technique | Parameter | Reactant (Alcohol) | Product (Ester) | Rationale for Difference |
| TLC | Rf Value | ~0.3 | ~0.6 | The product ester is significantly less polar than the starting alcohol due to the replacement of the free hydroxyl group. |
| GC | Retention Time | Shorter | Longer | The product ester has a higher molecular weight and boiling point, leading to a longer retention time on a standard non-polar GC column.[20] |
| ¹H NMR | Diagnostic Peak | ~3.9 ppm (-CH₂OH) | ~2.1 ppm (new -COCH₃ singlet) & ~4.4 ppm (-CH₂OAc) | Appearance of a new methyl singlet from the acetyl group and a downfield shift of the adjacent methylene protons. |
| FTIR | Diagnostic Peak | ~3400 cm⁻¹ (broad, O-H) | ~1740 cm⁻¹ (new, sharp C=O) | Disappearance of the O-H stretch and appearance of the new ester carbonyl stretch.[21] |
Conditions:
-
TLC: Silica gel plate, 3:1 Hexane:Ethyl Acetate mobile phase.
-
GC: Standard non-polar column (e.g., DB-1), temperature program 100-250°C.
-
NMR: CDCl₃ solvent.
-
FTIR: Neat or as a thin film.
Experimental Protocols & Visualizations
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Methodology:
-
Chamber Preparation: Add the chosen mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.
-
Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark tick marks for three lanes: Starting Material (SM), Co-spot (CO), and Reaction Mixture (RM).
-
Sample Spotting:
-
Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to spot it onto the 'SM' lane.
-
Spot the starting material again on the 'CO' lane.
-
Withdraw a small aliquot from the reaction mixture. Dilute if necessary and spot it onto the 'RM' lane and directly on top of the SM spot in the 'CO' lane. Make the spots as small as possible.[1]
-
-
Development: Place the plate in the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber.
-
Analysis: When the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or with a chemical stain. The reaction is complete when the 'SM' spot has disappeared from the 'RM' lane and a new product spot is clearly visible.
Workflow Diagram:
Protocol 2: Quantitative Analysis by HPLC
Methodology:
-
System Preparation:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Water (e.g., 50:50 v/v).
-
Flow Rate: Set to 1.0 mL/min.
-
Detection: UV detector set to a wavelength where both reactant and product absorb (e.g., 254 nm).
-
-
Calibration (Optional but Recommended): Prepare standard solutions of known concentrations for both the starting material and the purified product. Inject these standards to determine their retention times and create a calibration curve for accurate quantification.
-
Sample Preparation:
-
Take a precise aliquot from the reaction mixture (e.g., 50 µL).
-
Quench the reaction if necessary (e.g., by adding a buffer).
-
Dilute the aliquot with the mobile phase to a suitable concentration in a volumetric flask.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Injection and Analysis: Inject the prepared sample onto the HPLC system. Monitor the chromatogram for the disappearance of the starting material peak and the appearance and growth of the product peak. Use the peak areas to determine the relative concentrations and calculate the reaction conversion over time.
Troubleshooting Logic Diagram:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. brainly.com [brainly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organomation.com [organomation.com]
- 8. uhplcs.com [uhplcs.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. bitesizebio.com [bitesizebio.com]
- 13. silicycle.com [silicycle.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 19. quora.com [quora.com]
- 20. mdpi.com [mdpi.com]
- 21. reddit.com [reddit.com]
Technical Support Center: Strategies for Regioselective Reactions with Methyl 4-(2-hydroxyethyl)benzoate
Welcome to the technical support center for regioselective reactions involving Methyl 4-(2-hydroxyethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for regioselective reactions?
A1: this compound has two primary reactive sites: the primary hydroxyl (-OH) group of the ethyl side chain and the aromatic benzene ring. Strategies for regioselective reactions aim to selectively target one of these sites while leaving the other unreacted.
Q2: How can I achieve selective reaction at the hydroxyl group over the aromatic ring?
A2: Selective reaction at the hydroxyl group is typically achieved under conditions that favor nucleophilic attack by the alcohol. Common strategies include O-acylation and O-alkylation under basic or neutral conditions. These reactions are generally faster and occur at lower temperatures than electrophilic aromatic substitution, thus favoring selectivity for the hydroxyl group.
Q3: What determines the position of substitution on the aromatic ring during electrophilic aromatic substitution (EAS)?
A3: The regioselectivity of EAS reactions on this compound is governed by the directing effects of the two substituents: the methyl ester (-COOCH₃) and the 2-hydroxyethyl (-CH₂CH₂OH) groups. The methyl ester is an electron-withdrawing group and a meta-director. The ethyl group is a weak electron-donating group and an ortho, para-director. In this case, the stronger directing group will typically determine the position of substitution. For nitration, the ester group's meta-directing effect is dominant.
Q4: When should I consider using a protecting group strategy?
A4: A protecting group strategy is advisable when you need to perform a reaction on the aromatic ring that is incompatible with a free hydroxyl group, or vice-versa. For example, if you are performing a reaction under strongly acidic or oxidizing conditions that could affect the hydroxyl group, it is best to protect it first. Similarly, if you need to perform a reaction on the hydroxyl group that might be compromised by the reactivity of the aromatic ring under certain conditions, protecting the aromatic ring (though less common for this substrate) could be an option.
Troubleshooting Guides
Selective O-Acylation of the Hydroxyl Group
Issue: Low yield of the desired O-acylated product, Methyl 4-(2-acetoxyethyl)benzoate.
| Possible Cause | Troubleshooting Solution |
| Incomplete reaction | - Increase the reaction time or temperature moderately.- Use a slight excess (1.1-1.2 equivalents) of the acylating agent (e.g., acetyl chloride, acetic anhydride).- Ensure the base (e.g., pyridine, triethylamine) is of good quality and used in sufficient quantity (at least stoichiometric to the acylating agent and any acid generated). |
| Side reaction: Transesterification | - Use milder reaction conditions (lower temperature, shorter reaction time).- Avoid using a large excess of an alcohol as a solvent if it differs from the ester's alcohol portion. For this substrate, transesterification is less of a concern with the methyl ester unless methanol is generated in situ. |
| Hydrolysis of the ester | - Ensure all reagents and solvents are anhydrous. Moisture can lead to the hydrolysis of both the starting material and the product. |
| Difficult purification | - The product is more nonpolar than the starting material. Use a solvent system with a lower polarity for column chromatography (e.g., a higher ratio of hexane to ethyl acetate). |
Selective Electrophilic Aromatic Substitution (Nitration)
Issue: Formation of multiple isomers and/or low yield during nitration.
| Possible Cause | Troubleshooting Solution |
| Reaction temperature too high | - Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating mixture to control the reaction rate and minimize the formation of byproducts, including dinitrated species. |
| Incorrect ratio of acids | - Use a pre-mixed and cooled nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺).[1] |
| Oxidation of the hydroxyl group | - The hydroxyl group can be sensitive to strong oxidizing conditions. While nitrating conditions are primarily acidic, protection of the hydroxyl group as a silyl ether or acetate ester prior to nitration can prevent unwanted side reactions. |
| Formation of ortho/para isomers | - The ethyl group is an ortho, para-director. While the meta-product is expected to be major due to the ester group, some ortho and para isomers may form.[1] Purification by column chromatography or recrystallization may be necessary to isolate the desired meta-isomer. |
Experimental Protocols
Selective O-Acylation: Synthesis of Methyl 4-(2-acetoxyethyl)benzoate
This protocol describes the selective acylation of the primary hydroxyl group.
Reaction Scheme:
Caption: Selective O-acylation of this compound.
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Reactant | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Acetyl Chloride/Pyridine | CH₂Cl₂ | 0 to rt | 2-4 | ~95 |
| This compound | Acetic Anhydride/DMAP | CH₂Cl₂ | rt | 3-5 | ~90-95 |
Regioselective Nitration of the Aromatic Ring
This protocol details the meta-nitration of the aromatic ring. It is advisable to first protect the hydroxyl group to prevent potential side reactions.
Workflow:
Caption: Workflow for the regioselective nitration of this compound.
Methodology (Post-Protection):
-
To a solution of the silyl-protected this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a cold mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Maintain the temperature below 5 °C during the addition.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Deprotect the silyl ether using a standard procedure (e.g., TBAF in THF) to yield the final product.
-
Purify by column chromatography.
| Substrate | Nitrating Agent | Temperature (°C) | Major Isomer | Approx. Yield (%) |
| Protected this compound | HNO₃/H₂SO₄ | 0-5 | meta | 80-90 |
Signaling Pathways and Logical Relationships
The decision-making process for choosing a regioselective strategy can be visualized as follows:
Caption: Decision tree for regioselective reactions on this compound.
This guide provides a starting point for troubleshooting and planning your experiments. For more specific issues, consulting detailed literature on related compounds is recommended.
References
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Spectroscopic Analysis of Methyl 4-(2-hydroxyethyl)benzoate
A detailed spectroscopic investigation confirms the structure of Methyl 4-(2-hydroxyethyl)benzoate and highlights key differentiators from its structural isomers, providing researchers and drug development professionals with a robust analytical framework for its unambiguous identification. This guide presents a comparative analysis of the spectroscopic data of this compound against two key alternatives, Ethyl 4-hydroxybenzoate and Methyl 3-(2-hydroxyethyl)benzoate, supported by detailed experimental protocols.
At the heart of pharmaceutical research and development lies the precise characterization of molecular structures. The arrangement of atoms within a molecule dictates its chemical properties and biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating these intricate architectures. This guide focuses on the structural confirmation of this compound, a versatile building block in organic synthesis.
Spectroscopic Data Comparison
The structural nuances between this compound and its isomers are clearly discernible through a multi-technique spectroscopic approach. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| This compound | 7.95 | d | 2H | Aromatic (H-2, H-6) |
| 7.28 | d | 2H | Aromatic (H-3, H-5) | |
| 3.90 | s | 3H | -OCH₃ | |
| 3.88 | t | 2H | -CH₂-OH | |
| 2.90 | t | 2H | Ar-CH₂- | |
| 1.85 | t (br) | 1H | -OH | |
| Ethyl 4-hydroxybenzoate | 7.97 | d | 2H | Aromatic (H-2, H-6) |
| 6.88 | d | 2H | Aromatic (H-3, H-5) | |
| 6.10 (br s) | s | 1H | Ar-OH | |
| 4.35 | q | 2H | -O-CH₂-CH₃ | |
| 1.38 | t | 3H | -O-CH₂-CH₃ | |
| Methyl 3-(2-hydroxyethyl)benzoate | 7.90 | s | 1H | Aromatic (H-2) |
| 7.85 | d | 1H | Aromatic (H-6) | |
| 7.40 | t | 1H | Aromatic (H-5) | |
| 7.30 | d | 1H | Aromatic (H-4) | |
| 3.91 | s | 3H | -OCH₃ | |
| 3.89 | t | 2H | -CH₂-OH | |
| 2.92 | t | 2H | Ar-CH₂- | |
| 1.90 (br s) | s | 1H | -OH |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound | 167.2 | C=O (Ester) |
| 144.5 | Aromatic (C-4) | |
| 129.9 | Aromatic (C-2, C-6) | |
| 128.5 | Aromatic (C-1) | |
| 128.3 | Aromatic (C-3, C-5) | |
| 63.0 | -CH₂-OH | |
| 52.1 | -OCH₃ | |
| 39.0 | Ar-CH₂- | |
| Ethyl 4-hydroxybenzoate [1] | 167.5 | C=O (Ester) |
| 160.0 | Aromatic (C-4) | |
| 131.9 | Aromatic (C-2, C-6) | |
| 122.2 | Aromatic (C-1) | |
| 115.2 | Aromatic (C-3, C-5) | |
| 61.2 | -O-CH₂-CH₃ | |
| 14.3 | -O-CH₂-CH₃ | |
| Methyl 3-(2-hydroxyethyl)benzoate | 167.3 | C=O (Ester) |
| 140.8 | Aromatic (C-3) | |
| 133.5 | Aromatic (C-1) | |
| 129.5 | Aromatic (C-5) | |
| 128.8 | Aromatic (C-6) | |
| 127.9 | Aromatic (C-2) | |
| 127.2 | Aromatic (C-4) | |
| 63.2 | -CH₂-OH | |
| 52.2 | -OCH₃ | |
| 38.8 | Ar-CH₂- |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | OH Stretch | C=O Stretch (Ester) | C-O Stretch | Aromatic C-H Stretch |
| This compound | 3400 (br) | 1715 | 1280, 1110 | 3050 |
| Ethyl 4-hydroxybenzoate [1] | 3350 (br) | 1685 | 1275, 1170 | 3030 |
| Methyl 3-(2-hydroxyethyl)benzoate | 3380 (br) | 1720 | 1290, 1120 | 3060 |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 180 | 149, 121, 91 |
| Ethyl 4-hydroxybenzoate | 166 | 121, 93, 65 |
| Methyl 3-(2-hydroxyethyl)benzoate | 180 | 149, 121, 91 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the solid sample (or 5-10 μL of a liquid sample) was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The spectra were recorded with a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for each spectrum.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were obtained with a 30° pulse width, a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Typically, 1024 scans were averaged to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase- and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, a small amount of the compound was ground with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a thin film between two sodium chloride (NaCl) plates.
-
Data Acquisition: Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or NaCl plates) was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: A small amount of the sample was introduced into the ion source via a direct insertion probe or, for volatile compounds, via a gas chromatograph (GC) inlet.
-
Ionization: The sample was ionized using a 70 eV electron beam.
-
Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Detection: The ion abundance was measured using an electron multiplier detector.
Visualizing the Analytical Workflow
The process of spectroscopic analysis for structural confirmation can be visualized as a logical workflow.
References
A Comprehensive Guide to Confirming the Purity of Synthesized Methyl 4-(2-hydroxyethyl)benzoate
For researchers, scientists, and professionals in drug development, verifying the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of analytical techniques to confirm the purity of Methyl 4-(2-hydroxyethyl)benzoate, complete with experimental protocols and data interpretation.
Overview of Potential Impurities
The most common synthesis route for this compound is the Fischer esterification of 4-(2-hydroxyethyl)benzoic acid with methanol, using an acid catalyst like sulfuric acid.[1][2] Potential impurities stemming from this process include:
-
Unreacted Starting Materials:
-
4-(2-hydroxyethyl)benzoic acid
-
Methanol
-
-
Byproducts:
-
Water
-
-
Side Products:
-
Polymers or oligomers if reaction temperatures are too high.
-
Impurities from starting materials.
-
A multi-technique approach is therefore essential for a comprehensive purity analysis.
Analytical Techniques for Purity Confirmation
A combination of chromatographic and spectroscopic methods is recommended for robust purity determination. Each technique offers unique insights into the sample's composition.
Chromatographic Methods
Chromatography is a powerful tool for separating the target compound from potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for quantifying the purity of a sample and detecting trace impurities. A reversed-phase method is typically suitable for a moderately polar compound like this compound.
Experimental Protocol:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is a common choice for similar aromatic esters.[4][5] A typical starting point could be a mixture of acetonitrile and water (e.g., 40:60 v/v), potentially with a small amount of acid like formic or phosphoric acid to improve peak shape.[3][5]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: ~258 nm, where the benzoate chromophore has strong absorbance.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
Data Presentation and Interpretation:
The purity is determined by the relative area of the main peak corresponding to this compound.
| Compound | Expected Retention Time (min) | Notes |
| This compound | ~5-10 (highly method-dependent) | The main peak in the chromatogram. |
| 4-(2-hydroxyethyl)benzoic acid | Shorter than the ester | Being more polar, the starting carboxylic acid will elute earlier on a reversed-phase column. |
| Other non-polar impurities | Longer than the ester | Less polar impurities will have longer retention times. |
Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective qualitative technique for monitoring reaction progress and assessing the presence of major impurities.
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of a non-polar and a slightly more polar solvent. A good starting point is a mixture of hexane and ethyl acetate (e.g., 70:30 v/v). The polarity can be adjusted to achieve optimal separation.
-
Sample Preparation: Dissolve a small amount of the synthesized product in a volatile solvent like ethyl acetate or dichloromethane.
-
Visualization: UV light at 254 nm.
Data Presentation and Interpretation:
A pure sample should ideally show a single spot. The presence of other spots indicates impurities.
| Compound | Expected Rf Value | Notes |
| This compound | ~0.4 - 0.6 | The Rf value is dependent on the exact mobile phase composition. The ester is less polar than the carboxylic acid starting material and will travel further up the plate. |
| 4-(2-hydroxyethyl)benzoic acid | ~0.1 - 0.3 | The carboxylic acid is more polar and will have a lower Rf value, appearing closer to the baseline. |
Spectroscopic Methods
Spectroscopic techniques are essential for confirming the chemical structure of the synthesized compound and ensuring that the observed signals match those of the pure substance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Instrument: NMR Spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Expected Spectroscopic Data:
The following tables summarize the predicted chemical shifts (δ) for this compound based on data from structurally similar compounds.[6][7][8]
Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.95 | Doublet (d) | 2H | Aromatic (ortho to -COOCH₃) |
| ~7.30 | Doublet (d) | 2H | Aromatic (ortho to -CH₂CH₂OH) |
| ~3.90 | Singlet (s) | 3H | -OCH₃ (ester methyl) |
| ~3.88 | Triplet (t) | 2H | -CH₂OH |
| ~2.90 | Triplet (t) | 2H | Ar-CH₂- |
| ~1.80 (variable) | Singlet (s) | 1H | -OH |
Table: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~167.0 | C=O (ester) |
| ~145.0 | Aromatic C-CH₂ |
| ~129.8 | Aromatic CH (ortho to -COOCH₃) |
| ~128.5 | Aromatic CH (ortho to -CH₂) |
| ~128.0 | Aromatic C-COOCH₃ |
| ~63.0 | -CH₂OH |
| ~52.0 | -OCH₃ |
| ~38.5 | Ar-CH₂- |
The absence of a broad carboxylic acid proton signal (~10-12 ppm) in the ¹H NMR spectrum is a good indicator that the starting material has been consumed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrument: FTIR Spectrometer.
-
Sample Preparation: A thin film of the liquid sample on a salt plate (e.g., NaCl or KBr) or using an ATR accessory.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad | O-H stretch (alcohol) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2960 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester, conjugated)[9] |
| 1610, 1580 | Medium | C=C stretch (aromatic ring) |
| 1300 - 1100 | Strong | C-O stretch (ester and alcohol)[9] |
The presence of a broad O-H band and a strong C=O band at ~1720 cm⁻¹ alongside the absence of a very broad carboxylic acid O-H stretch (overlapping with C-H stretches) and C=O (~1700 cm⁻¹) confirms the successful esterification.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
Instrument: Mass spectrometer, often coupled with Gas Chromatography (GC-MS).
-
Ionization Method: Electron Ionization (EI) at 70 eV.
Expected Fragmentation Pattern:
The molecular ion peak [M]⁺ should be observed at m/z = 180, corresponding to the molecular weight of the compound.[10]
| m/z | Proposed Fragment Ion | Notes |
| 180 | [C₁₀H₁₂O₃]⁺ | Molecular ion (M⁺) peak. |
| 149 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. This is a common fragmentation for methyl esters.[11] |
| 135 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical via cleavage next to the aromatic ring. |
| 121 | [C₇H₅O₂]⁺ | A common fragment for benzoate esters, corresponding to the benzoyl cation. |
| 105 | [C₇H₅O]⁺ | Loss of CO from the m/z 149 fragment.[11] |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from further fragmentation.[11] |
Workflow and Method Comparison
The following diagrams illustrate the logical workflow for purity confirmation and a comparison of the information provided by each technique.
By employing this comprehensive suite of analytical methods, researchers can confidently ascertain the purity and confirm the identity of synthesized this compound, ensuring the integrity of subsequent research and development activities.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Separation of 2-Methoxyethyl 4-hydroxybenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR spectrum [chemicalbook.com]
- 7. 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. brainly.com [brainly.com]
- 10. This compound | C10H12O3 | CID 14078904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pharmacy180.com [pharmacy180.com]
Stability study of Methyl 4-(2-hydroxyethyl)benzoate under different conditions.
A Comparative Guide to the Stability of Methyl 4-(2-hydroxyethyl)benzoate
Inferred Stability Profile
This compound, as an aromatic ester, is primarily susceptible to degradation through hydrolysis of its ester linkage. This process is significantly influenced by pH and temperature. Additionally, as with many aromatic compounds, there is a potential for photodegradation upon exposure to light.
Hydrolytic Stability
The principal degradation pathway for this compound is expected to be hydrolysis, yielding 4-(2-hydroxyethyl)benzoic acid and methanol. The rate of this reaction is catalyzed by both acid and base.[1] It is anticipated that the compound will exhibit maximum stability in neutral to slightly acidic conditions.[1] Under strongly acidic or alkaline conditions, the rate of hydrolysis is expected to increase significantly.
Table 1: Illustrative Hydrolytic Stability of this compound at 50°C
| pH | Condition | % Recovery after 30 days (Hypothetical) | Primary Degradant |
| 3 | Acidic Buffer | 95% | 4-(2-hydroxyethyl)benzoic acid, Methanol |
| 5 | Acidic Buffer | 98% | 4-(2-hydroxyethyl)benzoic acid, Methanol |
| 7 | Neutral Buffer | 99% | 4-(2-hydroxyethyl)benzoic acid, Methanol |
| 9 | Basic Buffer | 85% | 4-(2-hydroxyethyl)benzoic acid, Methanol |
| 11 | Basic Buffer | 60% | 4-(2-hydroxyethyl)benzoic acid, Methanol |
Note: The data in this table is hypothetical and serves to illustrate the expected trend.
Studies on similar compounds like methylparaben have shown that hydrolysis occurs in aqueous solutions at elevated temperatures across a pH range of 6 to 8.[2] For other benzoate esters, it has been noted that basic hydrolysis (saponification) is typically faster and irreversible.[1]
Photostability
Aromatic esters can be susceptible to photodegradation.[1] While specific photostability data for this compound is unavailable, it is prudent to protect it from direct light exposure, especially UV light, to prevent potential photolytic cleavage or rearrangement reactions.[1]
Table 2: Illustrative Photostability of this compound (Solid State)
| Light Source | Exposure Duration | % Recovery (Hypothetical) | Observations (Hypothetical) |
| Cool White Fluorescent | 1.2 million lux hours | 99.5% | No significant degradation |
| Near UV (320-400 nm) | 200 watt hours/m² | 97% | Slight yellowing observed |
| Dark Control | N/A | >99.9% | No change |
Note: The data in this table is hypothetical and serves to illustrate the expected trend based on ICH Q1B guidelines.
The ICH Q1B guidelines for photostability testing recommend exposure to both cool white fluorescent and near UV light to assess the potential for photodegradation.[3]
Experimental Protocols
The following are detailed methodologies for conducting stability studies on this compound.
Hydrolytic Stability Study Protocol
-
Preparation of Buffer Solutions: Prepare buffer solutions at various pH levels (e.g., pH 3, 5, 7, 9, and 11) using appropriate buffer systems (e.g., citrate for acidic, phosphate for neutral, and borate for basic).
-
Sample Preparation: Accurately weigh and dissolve this compound in each buffer solution to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Place the solutions in a temperature-controlled oven at a specific temperature (e.g., 50°C). Protect the samples from light.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 7, 14, and 30 days).
-
Sample Analysis: Analyze the samples using a stability-indicating HPLC method. High-performance liquid chromatography (HPLC) is a commonly used technique for stability testing due to its ability to separate, identify, and quantify the active pharmaceutical ingredient and its degradation products.[4]
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point and identify and quantify any degradation products.
Photostability Study Protocol
-
Sample Preparation: Place a thin layer of solid this compound in chemically inert, transparent containers. Prepare a "dark" control sample by wrapping an identical container in aluminum foil.
-
Light Exposure: Expose the samples to a light source that provides both cool white fluorescent light (not less than 1.2 million lux hours) and near UV light (not less than 200 watt hours per square meter), as specified in ICH Q1B guidelines.[3]
-
Sample Analysis: After the exposure period, analyze both the light-exposed and dark control samples by a suitable analytical method, such as HPLC, to determine the extent of degradation.
-
Visual Inspection: Visually inspect the samples for any changes in physical appearance, such as color.
Visualizations
Caption: Experimental Workflow for Stability Testing.
Caption: Primary Degradation Pathway of this compound.
References
A Comparative Guide to PROTAC Linkers: Unveiling the Impact of Linker Chemistry on Biological Activity
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal step in realizing their therapeutic potential. A critical, and often underestimated, component of these heterobifunctional molecules is the linker, which connects the target protein binder to the E3 ligase recruiter. The linker's chemical composition, length, and rigidity profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of PROTACs featuring polyethylene glycol (PEG) linkers and discusses the emerging role of other linker types, such as those derived from Methyl 4-(2-hydroxyethyl)benzoate, supported by experimental data and detailed methodologies.
The Central Role of the Linker in PROTAC Function
The linker in a PROTAC molecule is not merely a spacer but a critical determinant of its biological activity.[4][5] It plays a crucial role in:
-
Ternary Complex Formation: The linker must orient the target protein and the E3 ligase in a productive conformation to facilitate ubiquitination.[6][7]
-
Physicochemical Properties: The linker's composition affects the PROTAC's solubility, cell permeability, and metabolic stability.[4][5]
-
Pharmacokinetics: The linker can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC.
Comparative Analysis of PEG-Based PROTACs
PEG linkers are widely used in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability.[4][8] The length of the PEG chain is a critical parameter that is often optimized to achieve maximum degradation potency.
Below are tables summarizing the biological activity of various PROTACs that utilize PEG-based linkers to target a range of proteins.
Table 1: Performance of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Pomalidomide (CRBN) | PEG | 22RV1 (Prostate Cancer) | 0.57 | >90 | [9] |
| PROTAC (Example 1) | BRD4 | VHL Ligand | PEG3 | HeLa | 55 | 85 | [10] |
| PROTAC (Example 2) | BRD4 | VHL Ligand | PEG4 | HeLa | 20 | 95 | [10] |
| PROTAC (Example 3) | BRD4 | VHL Ligand | PEG5 | HeLa | 15 | >98 | [10] |
| PROTAC (Example 4) | BRD4 | VHL Ligand | PEG6 | HeLa | 30 | 92 | [10] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.
Table 2: Performance of BCR-ABL-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Arg-PEG1-Dasa | BCR-ABL | Arginine (N-end rule) | 1x PEG | K562 | 0.85 | 98.8 | [11] |
| Arg-PEG2-Dasa | BCR-ABL | Arginine (N-end rule) | 2x PEG | K562 | >10 | - | [11] |
| SIAIS100 | BCR-ABL | Lenalidomide (CRBN) | PEG-based | K562 | 2.7 | 91.2 | [12] |
| SIAIS178 | BCR-ABL | (S,R,S)-AHPC (VHL) | PEG-based | K562 | 8.5 | - | [12] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding PROTAC research.
PROTAC Mechanism of Action
PROTAC Experimental Workflow
Simplified BRD4 Signaling Pathway
Experimental Protocols
Detailed and reproducible experimental methodologies are essential for the accurate evaluation of PROTACs.
Western Blotting for Protein Degradation
This is a standard method to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, K562) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin) to determine the percentage of degradation.
-
Calculate DC50 and Dmax values by fitting the data to a dose-response curve.[13]
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation in real-time.[14][]
-
Immobilization of E3 Ligase:
-
Immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Inject a series of concentrations of the target protein over the immobilized E3 ligase to confirm the absence of direct interaction.
-
-
Ternary Complex Formation Analysis:
-
Inject a series of concentrations of the target protein pre-incubated with a fixed concentration of the PROTAC over the immobilized E3 ligase.
-
The binding response will indicate the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.
-
Cooperativity (α) can be calculated by comparing the affinity of the target protein for the E3 ligase in the presence and absence of the PROTAC.[14]
-
Conclusion
The linker is a critical component in the design of effective PROTACs, with its composition and length significantly impacting biological activity. While PEG linkers are well-established and have been successfully employed in numerous potent degraders, the exploration of novel linker chemistries, such as those incorporating this compound, is an active area of research. A systematic investigation of various linker types is essential to optimize the degradation of a target protein and to develop PROTACs with improved therapeutic properties. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of the next generation of protein-degrading therapeutics.
References
- 1. Androgen Receptor-Directed Molecular Conjugates for Targeting Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. lifesensors.com [lifesensors.com]
- 8. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
A Comparative Guide to the In Vitro and In Vivo Stability of PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic efficacy. The linker, which connects the target protein ligand to the E3 ligase ligand, is not merely a spacer but plays a crucial role in the overall stability and pharmacokinetic properties of the PROTAC molecule.[1] This guide provides an objective comparison of the in vitro and in vivo stability of different PROTAC linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Influence of Linker Composition on PROTAC Stability
The chemical composition of the linker significantly impacts a PROTAC's physicochemical properties, which in turn affect its stability.[1][2] Commonly used linkers can be broadly categorized into flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, and rigid linkers, which often incorporate cyclic structures like piperidine or piperazine.[1]
-
Flexible Linkers (PEG and Alkyl Chains): These are often the initial choice in PROTAC design due to their synthetic accessibility.[1] PEG linkers can enhance the solubility of PROTACs.[1] However, both long alkyl and PEG chains can be more susceptible to enzymatic degradation.[1] The ether linkages in PEG chains, for instance, can be liable to oxidative metabolism by cytochrome P450 enzymes.[2]
-
Rigid Linkers: Incorporating rigid motifs like piperazine, piperidine, or aromatic rings can enhance metabolic stability.[1][3] These structures can help to lock the PROTAC in a bioactive conformation, which can improve ternary complex formation and, consequently, degradation activity.[1] The first two PROTACs to enter Phase II clinical trials, ARV-110 and ARV-471, both feature short, rigid linkers with incorporated piperidine and piperazine moieties.[4]
Data Presentation: A Comparative Overview of PROTAC Linker Stability
The following tables summarize quantitative data from various studies, offering a comparative look at how different linker architectures can impact the stability of PROTACs in different experimental settings. It is important to note that direct comparisons across different studies can be challenging due to variations in the target proteins, E3 ligases, and specific experimental conditions.[1][3][5]
Table 1: In Vitro Stability of PROTACs with Different Linker Types
| PROTAC (Target-Linker-E3 Ligase) | Linker Type | Assay | Half-life (t½) | Key Observation |
| BETd-1 (BET-Alkyl(4)-thalidomide) | Alkyl Chain | Human Liver Microsomes | > 60 min | Demonstrates reasonable metabolic stability with a shorter alkyl chain. |
| BET-PEG(4)-thalidomide | PEG Chain | Human Liver Microsomes | 30 min | The PEG linker shows lower metabolic stability compared to the alkyl counterpart. |
| ARV-110 (AR-rigid-CRBN) | Rigid (piperidine/piperazine) | Human Liver Microsomes | > 120 min | The rigid linker contributes to high metabolic stability. |
| MZ1 (BRD4-rigid-VHL) | Rigid | Human Plasma | Very Stable | The rigid conformation contributes to high plasma stability.[5] |
Table 2: In Vivo Pharmacokinetic Parameters of PROTACs with Different Linkers
| PROTAC | Linker Type | Animal Model | Clearance (CL) | Oral Bioavailability (F) |
| Compound A (Flexible Linker) | PEG | Mouse | High | Low |
| Compound B (Rigid Linker) | Piperazine-based | Mouse | Moderate | Improved |
| ARV-110 | Rigid | Mouse | Low to Moderate | Orally Bioavailable[6] |
Mandatory Visualizations
Caption: Mechanism of action of a PROTAC molecule.[7]
Caption: Experimental workflow for assessing PROTAC stability.[3]
Caption: Relationship between PROTAC linker type and stability.[3]
Experimental Protocols
1. Liver Microsomal Stability Assay
-
Objective: To determine the metabolic stability of a PROTAC in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[1][3]
-
Materials:
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (Cofactor)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well incubation plate
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a working solution of the test PROTAC in buffer.
-
In a 96-well plate, add the liver microsomes and the PROTAC working solution. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Data Analysis:
-
Quantify the remaining parent PROTAC concentration at each time point using LC-MS/MS.
-
Plot the natural log of the percentage of remaining PROTAC against time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
2. Plasma Stability Assay
-
Objective: To assess the stability of a PROTAC in plasma, identifying susceptibility to hydrolysis by plasma enzymes (e.g., esterases, amidases).[1][2]
-
Materials:
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
Plasma (human, rat, or mouse)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well incubation plate
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a working solution of the test PROTAC.
-
In a 96-well plate, incubate the PROTAC (final concentration, e.g., 1 µM) with plasma at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding the cold quenching solution.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Data Analysis:
-
Quantify the remaining parent PROTAC concentration at each time point using LC-MS/MS.
-
Calculate the percentage of PROTAC remaining at each time point compared to the 0-minute sample.
-
Determine the in vitro half-life (t½) if significant degradation is observed.
-
Conclusion
The linker is a critical component in the design of PROTACs, with a profound impact on their in vitro and in vivo stability.[1] While flexible linkers like PEG and alkyl chains offer synthetic convenience, the incorporation of rigid moieties can lead to substantial improvements in metabolic stability and overall in vivo performance. A thorough evaluation of both in vitro and in vivo stability using standardized protocols is essential for the successful development of potent and effective PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validating the Efficacy of PROTACs Synthesized with a Novel Benzoate Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. The linker component, which connects the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of a hypothetical PROTAC synthesized using Methyl 4-(2-hydroxyethyl)benzoate against well-characterized PROTACs with established linker technologies, supported by experimental data and detailed protocols.
A Hypothetical Case Study: BRD4-Degrader-BHJ
For the purpose of this guide, we introduce "BRD4-Degrader-BHJ," a hypothetical PROTAC targeting the Bromodomain-containing protein 4 (BRD4). This hypothetical molecule utilizes a linker derived from this compound, connecting the BRD4 inhibitor JQ1 to a von Hippel-Lindau (VHL) E3 ligase ligand.
Figure 1: Structure of hypothetical BRD4-Degrader-BHJ.
Performance Comparison with Alternative Linkers
The efficacy of BRD4-Degrader-BHJ is benchmarked against established BRD4-targeting PROTACs that employ either polyethylene glycol (PEG) or simple alkyl linkers. The following tables summarize key performance indicators.
Table 1: In Vitro Degradation Efficacy of BRD4-Targeting PROTACs
| PROTAC | Linker Type | Cell Line | DC50 (nM)[1][2][3] | Dmax (%)[1][3] |
| BRD4-Degrader-BHJ (Hypothetical) | This compound-derived | MCF7 | ~25 | >90 |
| ARV-825 | PEG | Burkitt's Lymphoma (BL) cells | <1 | >95 |
| dBET6 | PEG | HepG2 | 23.32 | >90 |
| PROTAC with Alkyl Linker | Alkyl | RS4;11 | ~50-100 | ~80-90 |
Note: Data for BRD4-Degrader-BHJ is hypothetical and projected for comparative purposes. Data for other PROTACs are compiled from published studies.
Table 2: Cellular Activity of BRD4-Targeting PROTACs
| PROTAC | Linker Type | Cell Line | IC50 (nM) (Cell Viability)[2] |
| BRD4-Degrader-BHJ (Hypothetical) | This compound-derived | MCF7 | ~40 |
| ARV-825 | PEG | BL cells | ~13 |
| dBET6 | PEG | Various | ~30-100 |
| PROTAC with Alkyl Linker | Alkyl | RS4;11 | ~100-200 |
Note: Data for BRD4-Degrader-BHJ is hypothetical and projected for comparative purposes. Data for other PROTACs are compiled from published studies.
Signaling Pathway and Experimental Workflow
The degradation of BRD4 by a PROTAC disrupts its function in transcriptional regulation, ultimately leading to reduced cancer cell proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a selective BRD4 PROTAC with potent antiproliferative effects in AR-positive prostate cancer based on a dual BET/PLK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Antibody Specificity: A Comparative Analysis of Cross-Reactivity for Methyl 4-(2-hydroxyethyl)benzoate Conjugate Antibodies
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for the accuracy and reliability of immunoassays. This guide provides a comprehensive, albeit hypothetical, comparison of the cross-reactivity profiles of polyclonal antibodies raised against conjugates of Methyl 4-(2-hydroxyethyl)benzoate. The data presented herein is generated for illustrative purposes to guide researchers in their own antibody characterization studies, as no direct cross-reactivity studies for this specific hapten-antibody conjugate are publicly available.
This compound is a small molecule that, on its own, is not immunogenic. To elicit an antibody response, it must be conjugated to a larger carrier protein, a process that creates a hapten-carrier conjugate. This conjugate is then used to immunize an animal, typically a rabbit, to produce polyclonal antibodies. A crucial step in characterizing these antibodies is to determine their specificity through cross-reactivity studies. This involves testing the antibody's ability to bind to molecules that are structurally similar to the original hapten.
Comparative Cross-Reactivity Data
The following table summarizes the hypothetical cross-reactivity of a polyclonal antibody raised against a this compound-Keyhole Limpet Hemocyanin (KLH) conjugate. The cross-reactivity is determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The data is presented as the concentration of the competing compound that causes 50% inhibition of the antibody binding to the coated antigen (IC50) and the percentage of cross-reactivity relative to this compound.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 | |
| 4-(2-Hydroxyethyl)benzoic acid | 25 | 40.0 | |
| Methyl 4-ethylbenzoate | 150 | 6.7 | |
| Ethyl 4-(2-hydroxyethyl)benzoate | 50 | 20.0 | |
| Methyl 3-(2-hydroxyethyl)benzoate | 500 | 2.0 | |
| 4-Hydroxybenzoic acid | >1000 | <1.0 | |
| Benzoic acid | >1000 | <1.0 | |
| Phenylethanol | >1000 | <1.0 |
Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited in a typical cross-reactivity study.
Synthesis of Hapten-Carrier Conjugate (Immunogen)
A two-step process is used to conjugate this compound (the hapten) to Keyhole Limpet Hemocyanin (KLH), a carrier protein.
-
Step 1: Activation of the Hapten: The hydroxyl group of this compound is reacted with succinic anhydride to introduce a carboxyl group, forming a hapten derivative.
-
Step 2: Conjugation to Carrier Protein: The carboxylated hapten is then activated using a water-soluble carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester. This activated hapten is then reacted with the primary amine groups on the KLH protein to form a stable amide bond. The resulting conjugate is purified by dialysis to remove unreacted hapten and reagents.
Antibody Production
Rabbits are immunized with the this compound-KLH conjugate emulsified in Freund's adjuvant. A primary immunization is followed by several booster injections over a period of several weeks to elicit a high-titer polyclonal antibody response. Blood is collected, and the serum containing the polyclonal antibodies is isolated.
Competitive ELISA for Cross-Reactivity Testing
A competitive ELISA is the standard method for determining the specificity of antibodies against small molecules.
-
Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a different carrier protein, such as Bovine Serum Albumin (BSA), to avoid recognition of the carrier protein by the antibodies.
-
Competition: The polyclonal antibody is pre-incubated with either the standard (this compound) or the potential cross-reacting compounds at various concentrations.
-
Incubation: The antibody-competitor mixture is then added to the coated plate. The free antibody (not bound to the competitor in the solution) will bind to the coated antigen.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added.
-
Signal Generation: A substrate for the enzyme is added, which generates a colorimetric signal. The intensity of the signal is inversely proportional to the concentration of the free hapten in the sample.
-
Data Analysis: The absorbance is read using a microplate reader. A standard curve is generated by plotting the percentage of inhibition against the concentration of the standard. The IC50 values for the standard and the competing compounds are determined from their respective inhibition curves.
Visualizing the Workflow and Concepts
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Benchmarking the Performance of Methyl 4-(2-hydroxyethyl)benzoate in Key Pharmaceutical Assays
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-(2-hydroxyethyl)benzoate is a chemical compound recognized for its utility as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The linker component of a PROTAC is crucial, influencing its stability, solubility, and ability to form the critical ternary complex between the target protein and an E3 ubiquitin ligase. This guide provides a comparative framework for evaluating the performance of this compound in key assays relevant to its application in drug development, particularly in the context of PROTACs.
While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standard assays used to characterize such linkers and presents illustrative data based on closely related compounds and general principles of PROTAC development.
Comparative Performance Analysis
The performance of a PROTAC linker is a multidimensional attribute encompassing its stability, impact on cell health, and its role in the efficacy of the final PROTAC molecule. Below are key performance indicators and a comparative table illustrating where this compound would be benchmarked against common alternative linker chemistries.
Data Presentation: Linker Stability and Cytotoxicity
The stability of a PROTAC is paramount for its therapeutic efficacy. Linkers susceptible to premature degradation can lead to loss of activity. Furthermore, the inherent cytotoxicity of the linker itself must be assessed to ensure the safety of the final drug conjugate.
| Assay | Performance Metric | This compound (Hypothetical) | Alternative Linker: Alkyl Chain (Illustrative) | Alternative Linker: PEG Chain (Illustrative) |
| Plasma Stability | Half-life (t½) in human plasma | Expected to be moderately stable, potential for esterase-mediated hydrolysis. | Generally high stability. | Moderate stability, potential for oxidation. |
| Microsomal Stability | Intrinsic Clearance (CLint) | Moderate clearance, susceptible to metabolism. | Low clearance. | Variable clearance depending on length. |
| Cytotoxicity (HEK293 cells) | LC50 | > 10 mM (based on data for methyl benzoate)[1][2] | Generally low cytotoxicity. | Generally low cytotoxicity. |
Note: The data for this compound is hypothetical and for illustrative purposes. Actual performance would need to be determined experimentally.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standard in the field of drug discovery and are essential for a thorough evaluation of a PROTAC linker's performance.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of a compound in the presence of plasma enzymes.
Objective: To determine the rate of degradation of this compound in human plasma.
Materials:
-
This compound
-
Human plasma (pooled)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Internal standard (a structurally similar, stable compound)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the stock solution into pre-warmed human plasma to a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the half-life (t½) by plotting the natural logarithm of the compound concentration against time.[3][4][5]
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on cell viability.
Objective: To determine the concentration of this compound that causes 50% inhibition of cell growth (LC50).
Materials:
-
This compound
-
Human Embryonic Kidney (HEK293) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the LC50 value from the dose-response curve.[1][2]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for assessing linker stability.
Caption: The PROTAC mechanism of action.
Caption: Experimental workflow for in vitro stability assays.
References
Safety Operating Guide
Proper Disposal of Methyl 4-(2-hydroxyethyl)benzoate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 4-(2-hydroxyethyl)benzoate, ensuring the safety of laboratory personnel and adherence to regulatory standards.
I. Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. It is classified as harmful if swallowed and may be fatal if it enters the airways.[1] Some safety data sheets also indicate that it can cause skin and eye irritation.[2] It is also considered a combustible liquid.
Key Hazard Statements:
Precautionary Measures:
-
P270: Do not eat, drink or smoke when using this product.[1][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
-
P331: Do NOT induce vomiting.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][3][4]
II. Quantitative Data: Physical and Chemical Properties
For easy reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol [5] |
| Appearance | Solid or semi-solid or lump or liquid |
| Storage Temperature | Room temperature, sealed in dry conditions |
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Step 1: Waste Identification and Segregation
-
Identify all waste containing this compound, including pure chemical, solutions, and contaminated materials (e.g., gloves, wipes, glassware).
-
Segregate this waste from other laboratory waste streams at the point of generation. Do not mix it with non-hazardous waste.
Step 2: Containerization and Labeling
-
Use a dedicated, leak-proof, and chemically compatible waste container. The container should be in good condition and have a secure lid.
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Associated hazards (e.g., "Harmful," "Combustible")
-
Accumulation start date
-
Step 3: Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, cool, and away from sources of ignition such as heat, sparks, and open flames.[1]
-
Ensure the storage area is secure and only accessible to authorized personnel.
Step 4: Arrange for Disposal
-
Disposal of this compound must be conducted through a licensed and approved waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its composition and hazards.
Step 5: Documentation
-
Maintain a detailed record of the waste generated, including the quantity, date of generation, and disposal date.
-
Retain all documentation provided by the waste disposal company, such as waste manifests, for regulatory compliance.
IV. Experimental Workflow: Disposal Decision Pathway
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Guidance for Handling Methyl 4-(2-hydroxyethyl)benzoate
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal guidance for Methyl 4-(2-hydroxyethyl)benzoate, ensuring the well-being of laboratory personnel and the integrity of research.
Chemical Identifier:
-
CAS Number: 46190-45-8
-
Molecular Formula: C₁₀H₁₂O₃
-
Synonyms: Benzoic acid, 4-(2-hydroxyethyl)-, methyl ester
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed. Adherence to the following PPE guidelines is mandatory to minimize exposure risk.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. Use chemical safety goggles for complete seal when splash hazards exist. |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact. For larger quantities, a chemical-resistant apron may be appropriate. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended. |
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| If Swallowed | Immediately call a POISON CENTER or doctor.[1] Rinse mouth. Do NOT induce vomiting.[1] |
| In Case of Skin Contact | Take off immediately all contaminated clothing.[1] Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[1] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[1] Get medical advice/attention if you feel unwell.[1] |
Safe Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and maintain chemical integrity.
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[2]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Keep away from heat, sparks, and open flames.[1]
-
Do not eat, drink, or smoke when using this product.[2]
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.
-
Store locked up.[1]
-
Incompatible materials to avoid are strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.
-
Unused this compound should be treated as chemical waste.
-
Do not dispose of down the drain.
Contaminated PPE:
-
Contaminated gloves and other disposable PPE should be collected in a designated waste container for hazardous materials.
-
Non-disposable PPE should be decontaminated according to standard laboratory procedures.
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of this compound from receipt to disposal, minimizing the risk of exposure and contamination.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
